Technical Documentation Center

8-Azaspiro[4.5]decan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Azaspiro[4.5]decan-2-ol

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 8-Azaspiro[4.5]decan-2-ol

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 8-Azaspiro[4.5]decan-2-ol , a high-value sp3-rich scaffold used in modern drug discovery. A Privileged 3D S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 8-Azaspiro[4.5]decan-2-ol , a high-value sp3-rich scaffold used in modern drug discovery.

A Privileged 3D Scaffold for High-Affinity Ligand Design

Executive Summary

8-Azaspiro[4.5]decan-2-ol represents a class of "privileged scaffolds" in medicinal chemistry, characterized by a high fraction of sp3-hybridized carbons (


) and a rigid three-dimensional architecture. Unlike traditional flat aromatic scaffolds, this spirocyclic system offers defined vector projection for substituents, improved metabolic stability, and enhanced aqueous solubility. It has recently gained prominence as a core structural motif in allosteric SHP2 inhibitors  and KRAS modulators , targeting difficult-to-drug protein-protein interactions.
Chemical Structure & Physicochemical Profile[1][2][3][4]

The molecule consists of a six-membered piperidine ring spiro-fused to a five-membered cyclopentane ring. The hydroxyl group at the C2 position of the cyclopentane ring serves as a critical handle for hydrogen bonding or further functionalization.

2.1 Core Data Table
PropertyValue / Description
IUPAC Name 8-Azaspiro[4.5]decan-2-ol
Common Name 2-Hydroxy-8-azaspiro[4.5]decane
CAS Number (HCl) 2567498-31-9
CAS Number (Free Base) 1896752-52-5
Molecular Formula

Molecular Weight 155.24 g/mol
CLogP ~0.5 (Highly dependent on N-substitution)
TPSA ~32 Ų (Free base)
Stereochemistry Contains a chiral center at C2.[1] Enantiomers: (2R) and (2S).[2]
2.2 Structural Logic & Stereochemistry

The spiro-carbon (C5) creates a perpendicular orientation between the piperidine and cyclopentane rings. This orthogonality is crucial for:

  • Conformational Restriction: It reduces the entropic penalty upon binding to a protein target.

  • Vector Exploration: The C2-hydroxyl group projects into a distinct region of space compared to the piperidine nitrogen, allowing simultaneous engagement of different binding pockets (e.g., the solvent front and a deep hydrophobic pocket).

Synthesis Methodologies

The synthesis of 8-azaspiro[4.5]decan-2-ol typically proceeds through the construction of the spiro-junction followed by functionalization of the five-membered ring. Two primary strategies are employed: Ring-Closing Metathesis (RCM) and Dieckmann Condensation .

3.1 Pathway A: The RCM Approach (Modern & Versatile)

This route is preferred for generating the alkene intermediate, which can be hydroborated to the alcohol.

  • Bis-alkylation: N-Boc-4-piperidone is alkylated with allyl halides to form a diallyl or allyl-vinyl intermediate.

  • Ring-Closing Metathesis: Use of Grubbs' II catalyst closes the cyclopentene ring.

  • Hydroboration-Oxidation: Conversion of the alkene to the alcohol.

3.2 Pathway B: The Diester Cyclization (Scalable)

This route builds the ring via condensation, yielding a ketone which is then reduced.

  • Knoevenagel/Michael: Reaction of N-protected-4-piperidone with an activated acrylate or itaconate derivative.

  • Cyclization: Base-mediated Dieckmann condensation forms the spiro-keto-ester.

  • Decarboxylation: Acidic hydrolysis removes the ester, yielding 8-azaspiro[4.5]decan-2-one .

  • Reduction: Sodium borohydride (

    
    ) reduction yields the target 8-azaspiro[4.5]decan-2-ol .
    
3.3 Visualization of Synthesis Pathways

SynthesisPathways Start N-Boc-4-Piperidone Allyl Bis-allylation Start->Allyl Allyl bromide, Base Michael Michael/Aldol (Itaconate/Acrylate) Start->Michael Diester reagents RCM Spiro-alkene (Grubbs Cat.) Allyl->RCM RCM Alcohol 8-Azaspiro[4.5]decan-2-ol RCM->Alcohol 1. BH3 2. H2O2, NaOH Ketone 8-Azaspiro[4.5]decan-2-one Michael->Ketone 1. Cyclization 2. Decarboxylation Ketone->Alcohol NaBH4 Reduction

Caption: Dual synthetic pathways to 8-Azaspiro[4.5]decan-2-ol via Ring-Closing Metathesis (Top) and Dieckmann Condensation (Bottom).[3][2]

Experimental Protocol: Ketone Reduction

Standard procedure for converting 8-azaspiro[4.5]decan-2-one to the title alcohol.

Reagents:

  • Substrate: N-Boc-8-azaspiro[4.5]decan-2-one (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    , 1.5 eq)
    
  • Solvent: Methanol (MeOH)

  • Workup: Saturated

    
    , Ethyl Acetate (EtOAc)[4]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of N-Boc-8-azaspiro[4.5]decan-2-one in 15 mL of anhydrous MeOH. Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     (225 mg) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the ketone spot.

  • Quench: Carefully add 5 mL of saturated aqueous

    
     to quench excess hydride. Stir for 15 minutes.
    
  • Extraction: Concentrate the methanol in vacuo. Dilute the residue with water (20 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The crude alcohol is typically obtained as a viscous oil or white solid (Yield >90%). Stereoisomers (cis/trans) may be separated via flash chromatography if the piperidine nitrogen bears a substituent.
    
Medicinal Chemistry Applications
5.1 Case Study: SHP2 Allosteric Inhibitors

The most significant application of this scaffold is in the development of allosteric inhibitors for SHP2 (PTPN11) , a phosphatase that acts as a key node in the RAS-MAPK signaling pathway.

  • Mechanism: SHP2 inhibitors like SHP099 bind to an allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Role of Scaffold: The 8-azaspiro[4.5]decane core mimics the geometry of earlier pyrazine-based inhibitors but offers improved solubility. The amine on the piperidine ring (often at position 4, or the spiro-amine itself) forms a critical salt bridge with Glu250 or Asp491 in the protein.

  • Advantage: The spiro-cycle locks the inhibitor into a "tunnel-like" conformation required to stabilize the auto-inhibited state of SHP2.

5.2 Pharmacokinetic Benefits

Replacing a flat piperazine or piperidine ring with the 8-azaspiro[4.5]decane system often results in:

  • Lower Lipophilicity (LogD): The increased

    
     character reduces non-specific binding.
    
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at a typically vulnerable site (the

    
    -carbon of the amine).
    
References
  • Synthesis of Spiro-Piperidines

    • Title: "A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
    • Source:Synthesis, 2005.[5]

  • SHP2 Inhibitor Application

    • Title: "Discovery of SHP2-IN-1 and rel
    • Source:Journal of Medicinal Chemistry / Patent Liter
  • Scaffold Properties & Fsp3

    • Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."
    • Source:Journal of Medicinal Chemistry, 2009.
  • Sigma Receptor Ligands (Related 1-oxa analogs)

    • Title: "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
    • Source:Bioorganic & Medicinal Chemistry, 2020.[6]

Sources

Exploratory

Beyond Flatland: Technical Profile of 8-Azaspiro[4.5]decan-2-ol

Executive Summary & Strategic Value 8-Azaspiro[4.5]decan-2-ol represents a high-value "scaffold hopping" pharmacophore in modern medicinal chemistry. Unlike traditional flat aromatic rings (phenyl, heteroaryl), this spir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

8-Azaspiro[4.5]decan-2-ol represents a high-value "scaffold hopping" pharmacophore in modern medicinal chemistry. Unlike traditional flat aromatic rings (phenyl, heteroaryl), this spirocyclic amine offers a high fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to enhanced solubility and metabolic stability.

For the drug development scientist, this molecule serves two critical functions:

  • Geometric Diversity: It provides a rigid, non-planar exit vector for substituents, allowing exploration of novel chemical space in enzyme active sites (e.g., SHP2 inhibitors).

  • Physicochemical Tuning: The hydroxyl group acts as a specific "chemical handle" for further functionalization or as a hydrogen bond donor/acceptor to anchor the ligand, while the secondary amine (pKa ~10.5) modulates solubility and biodistribution.

Identity & Physicochemical Data[1]

The following data aggregates the core properties of the free base and its common derivatives. Note that while the free base is the active pharmacophore, the compound is typically handled as a hydrochloride salt or N-Boc protected intermediate during synthesis.

PropertyDataNotes
IUPAC Name 8-Azaspiro[4.5]decan-2-ol
Common CAS 2567498-31-9 (HCl salt)Primary commercial form for biological testing.
Precursor CAS 1341038-53-6 (N-Boc)tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Molecular Formula

Free base
Molecular Weight 155.24 g/mol Free base
Exact Mass 155.1310
Stereochemistry Chiral (C2 position)Typically synthesized as a racemate; enantiomers separable via Chiral HPLC.
cLogP ~0.4 - 0.8Highly dependent on pH; low lipophilicity aids solubility.
pKa (Calc) ~10.5 (Amine), ~14.8 (Alcohol)Basic secondary amine.
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (N, O)

Structural Analysis: The "Exit Vector" Advantage

In structure-based drug design (SBDD), the angle at which substituents project from a core scaffold is the "exit vector."

  • Traditional Piperidine: Substituents at C4 are planar or equatorial/axial, limiting 3D reach.

  • 8-Azaspiro[4.5]decan-2-ol: The spiro-fusion creates a perpendicular orientation between the piperidine ring and the cyclopentane ring. Functionalizing the C2-hydroxyl group projects the new moiety into a vector space inaccessible to standard piperidines.

Visualization: Structural Logic & Vector Map

VectorAnalysis cluster_0 Medicinal Chemistry Impact Core 8-Azaspiro[4.5]decan-2-ol (Rigid Core) Amine Secondary Amine (N8) Solubility & Basicity Core->Amine Solubilizing Group Hydroxyl C2-Hydroxyl Chiral Handle Core->Hydroxyl Functionalization Site Vector Orthogonal Exit Vector (3D Space Access) Hydroxyl->Vector Projects Substituents SHP2 Inhibition SHP2 Inhibition Vector->SHP2 Inhibition GPCR Ligands GPCR Ligands Vector->GPCR Ligands

Figure 1: Structural decomposition highlighting the orthogonal vector generation capability of the spiro scaffold.

Synthesis & Manufacturing Protocol

Objective: Synthesis of 8-azaspiro[4.5]decan-2-ol (HCl salt) from commercially available N-Boc-4-piperidone.

Expert Insight: While direct cyclization is possible, the most robust industrial route involves the formation of the spiro-ketone followed by diastereoselective reduction. This method avoids over-alkylation and allows for the separation of enantiomers at the Boc-protected stage if necessary.

Reaction Scheme Workflow

Synthesis Step1 Start: N-Boc-4-piperidone Step2 Step 1: Dieckmann Condensation (Formation of Spiro-keto-ester) Step1->Step2 NaH, Methyl acrylate Step3 Step 2: Decarboxylation Yields: N-Boc-8-azaspiro[4.5]decan-2-one Step2->Step3 NaCl, DMSO, Heat Step4 Step 3: Reduction (NaBH4) Yields: N-Boc-Alcohol (Racemic) Step3->Step4 NaBH4, MeOH, 0°C Step5 Step 4: Deprotection (HCl/Dioxane) Final Product: 8-Azaspiro[4.5]decan-2-ol HCl Step4->Step5 4M HCl

Figure 2: Step-wise synthetic pathway emphasizing the critical ketone intermediate.

Detailed Protocol (Bench Scale)
Step 1 & 2: Formation of the Spiro-Ketone

Note: These steps are often bypassed by purchasing tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 106858-30-0). If synthesis is required:

  • Reagents: N-Boc-4-piperidone, Methyl acrylate, Potassium tert-butoxide (KOtBu).

  • Procedure: Perform a double Michael addition/Dieckmann condensation sequence in THF.

  • Decarboxylation: Reflux the resulting keto-ester in aqueous DMSO with NaCl (Krapcho conditions) to yield the spiro-ketone.

Step 3: Reduction to the Alcohol (Crucial Stereochemical Step)

This step generates the chiral center at C2.

  • Setup: Dissolve tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous Methanol (10 mL/g). Cool to 0°C under

    
    .
    
  • Addition: Add Sodium Borohydride (

    
    , 1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Monitor: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    alcohol.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341038-53-6).[1][2]

Step 4: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the N-Boc alcohol in Dioxane. Add 4M HCl (5 eq). Stir at RT for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove Boc byproducts.

  • Yield: White solid, >95% purity.

Applications in Drug Discovery[5]

SHP2 Inhibitors (Oncology)

The 8-azaspiro[4.5]decane scaffold is a key intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs). The spiro-cycle locks the molecule into a conformation that fits the "tunnel" of the SHP2 phosphatase domain, while the amine interacts with Asp residues.

GPCR Modulators (Pain & Neurology)
  • Muscarinic Agonists: The distance between the basic nitrogen and the hydroxyl group mimics the pharmacophore of Acetylcholine, but with restricted conformation, potentially increasing selectivity for M1/M4 subtypes over M2 (cardiac liability).

  • Sigma Receptors: The lipophilic bulk of the spiro-system makes it an ideal core for Sigma-1 receptor ligands, investigated for neuropathic pain.

Handling & Safety (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The free base is basic and may cause chemical burns if concentrated.

  • Storage: Hygroscopic (HCl salt). Store at -20°C in a desiccator.

  • Solubility:

    • HCl Salt: Soluble in Water, DMSO, Methanol.

    • Free Base: Soluble in DCM, EtOAc; sparingly soluble in water.

References

  • PubChem. 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of SHP2 Inhibitors. (Contextual reference for scaffold application). 2020. Available at: [Link]

  • Google Patents.Substituted Azaspiro[4.5]decane Derivatives. (Patent WO2023154499A1).

Sources

Foundational

Beyond Flatland: A Technical Review of Azaspiro[4.5]decane Derivatives in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic The dominance of "flat" aromatic scaffolds in drug discovery is waning. As the industry shifts toward higher Fsp³ (fraction of sp³-hybridized carbons) architectures to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The dominance of "flat" aromatic scaffolds in drug discovery is waning. As the industry shifts toward higher Fsp³ (fraction of sp³-hybridized carbons) architectures to improve solubility and metabolic stability, spirocyclic systems have emerged as privileged scaffolds.[1] Among these, the azaspiro[4.5]decane core represents a "sweet spot" in geometric diversity, offering a rigid orthogonal vector orientation that flat bicyclic systems (like indole or quinoline) cannot achieve.

This guide dissects the medicinal chemistry of azaspiro[4.5]decane derivatives, moving from their structural rationale to advanced synthetic methodologies and validated pharmacological applications.[2]

The Geometric Advantage

Unlike fused ring systems where substituents lie in a single plane, the spiro[4.5]decane core forces the five-membered and six-membered rings to be perpendicular.[1]

  • Vector Projection: Substituents on the piperidine (6-membered) ring project into a distinct chemical space compared to those on the pyrrolidine (5-membered) ring.[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hotspots often found in methine bridges.[1]

  • Target Class Versatility: This scaffold is a validated pharmacophore for GPCRs (Dopamine, Opioid, Muscarinic) and intracellular targets (Sigma receptors).

Part 2: Synthetic Architectures & Protocols

The construction of the azaspiro[4.5]decane core requires overcoming the steric penalty of forming a quaternary center. We analyze two distinct approaches: the Classical Assembly (used in commercial manufacturing) and the Modern Catalytic Approach (for library diversity).

Synthesis Flowchart (DOT Visualization)

SynthesisPathways Start_Classic Classical Route (Spiperone) Inter_Enamine Piperidine Enamine Start_Classic->Inter_Enamine Start_Modern Modern Route (Pd-Catalysis) Inter_VCP Vinylcyclopropane (VCP) Start_Modern->Inter_VCP Inter_Aniline Activated Aniline Start_Modern->Inter_Aniline Step_Alkylation Alkylation & Cyclization Inter_Enamine->Step_Alkylation Electrophile addition Step_Pd32 Pd-Catalyzed [3+2] Cycloaddition Inter_VCP->Step_Pd32 Inter_Aniline->Step_Pd32 Product_Core Azaspiro[4.5]decane Core Step_Alkylation->Product_Core Ring Closure Step_Pd32->Product_Core Dearomatization

Figure 1: Comparison of classical alkylation strategies versus modern palladium-catalyzed cycloadditions for accessing the spiro core.

Detailed Protocol: Pd-Catalyzed [3+2] Cycloaddition

Context: This method allows for the rapid assembly of 1-azaspiro[4.5]decanes from anilines and vinylcyclopropanes (VCPs), a reaction impossible to achieve via standard nucleophilic substitution.[1]

Reagents & Equipment:

  • Substrate A:

    
    -protected aniline (0.2 mmol)
    
  • Substrate B: Vinylcyclopropane-1,1-dicarboxylate (0.24 mmol)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Solvent: Anhydrous Toluene (degassed)

  • Atmosphere: Argon balloon

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(PPh

    
    )
    
    
    
    (11.6 mg, 0.01 mmol). Purge with argon for 5 minutes.
  • Substrate Addition: Add the aniline derivative and the VCP dissolved in 2.0 mL of anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 80°C in an oil bath. Stir vigorously for 12 hours. The solution typically turns from yellow to dark orange.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the VCP spot (high R

    
    ) and the appearance of the spiro-product (lower R
    
    
    
    , UV active).
  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Palladium black. Wash the pad with EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation: Verify the quaternary spiro-carbon via

    
    C NMR (typically appears ~60-70 ppm, distinct from CH/CH
    
    
    
    signals).[1]

Part 3: Pharmacological Landscape & Case Studies[3]

The azaspiro[4.5]decane scaffold is not merely a structural curiosity; it is the engine behind potent therapeutics.

Validated Targets & Activity Data

The following table summarizes key derivatives and their biological impact, highlighting the versatility of the scaffold.

Compound ClassCore ArchitecturePrimary TargetMechanismKey Potency Data (Ki/IC50)
Spiperone 1,3,8-triazaspiro[4.5]decane-4-oneD2 / 5-HT2AAntagonistD2

: 0.06 nM [1]
RS-86 1-oxa-8-azaspiro[4.5]decaneMuscarinic M1AgonistM1

: ~500 nM [2]
DOR Agonists 1,3,8-triazaspiro[4.5]decane-2,4-dioneDelta OpioidAgonistDOR

: 12 nM [3]
Sigma Ligands 1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (

)
Antagonist

: 5.4 nM [4]
Case Study: The "Spiperone" Anchor

Spiperone (Spiroperidol) remains the gold standard for defining the utility of the 1,3,8-triazaspiro[4.5]decane system. Its structure reveals the critical "Pharmacophore Hinge":

  • The Phenyl Ring (Pos 1): Provides hydrophobic interaction within the GPCR transmembrane bundle.

  • The Carbonyls (Pos 2,4): Act as hydrogen bond acceptors.

  • The Basic Nitrogen (Pos 8): Essential for the salt bridge with the conserved Aspartate residue in aminergic GPCRs.

Mechanism of Action: Delta Opioid Receptor (DOR) Agonism

Recent work has identified 1,3,8-triazaspiro[4.5]decane-2,4-diones as selective DOR agonists, avoiding the seizure liabilities of older chemotypes (like SNC80).[1]

DOR_Mechanism Ligand Triazaspiro Ligand Receptor Delta Opioid Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_Protein G-Protein Activation (Gαi/o) Receptor->G_Protein Biased Signaling (Preferred) Arrestin β-Arrestin Recruitment Receptor->Arrestin Minimal Recruitment (Avoided) Effect_Analgesia Analgesia (Pain Relief) G_Protein->Effect_Analgesia Effect_Side Seizures/Tolerance Arrestin->Effect_Side Pathway Reduced

Figure 2: Biased signaling pathway of triazaspiro-based DOR agonists.[1] The rigid spiro-core favors a conformation that activates G-protein signaling while minimizing β-arrestin recruitment, thereby reducing side effects.[1]

Part 4: Future Outlook & Strategic Recommendations

1. Radioligand Development: The 1-oxa-8-azaspiro[4.5]decane derivatives have shown exceptional promise as


F-labeled PET tracers for Sigma-1 receptors in tumor imaging.[1] The low lipophilicity of the spiro-ether reduces non-specific binding, a common failure mode in CNS imaging agents.

2. Fragment-Based Drug Design (FBDD): The azaspiro[4.5]decane core should be utilized as a high-Fsp³ fragment.[1] Its vectors allow for "growing" the molecule in three dimensions simultaneously, accessing binding pockets that flat aromatics miss.

3. Synthesis Scalability: While Pd-catalyzed methods are excellent for diversity, process chemists must optimize the classical alkylation routes (using bis-electrophiles like 1,1-pentamethylene synthons) for kilogram-scale production, as demonstrated by the manufacturing of Spiperone.[1]

References

  • PubChem. (2025).[1][3] Spiperone Compound Summary. National Library of Medicine. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link][4]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Huo, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, T., et al. (2021). Palladium-Catalyzed Diastereo- and Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Azadienes. Organic Letters. Available at: [Link][5]

Sources

Exploratory

Metabolic Stability Profile of 8-Azaspiro[4.5]decan-2-ol Scaffolds

Executive Summary The 8-azaspiro[4.5]decan-2-ol scaffold represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). By constraining the piperidine ring into a spirocyclic architecture, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-azaspiro[4.5]decan-2-ol scaffold represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). By constraining the piperidine ring into a spirocyclic architecture, this scaffold offers a superior fraction of sp3-hybridized carbons (


) compared to traditional flat aromatic systems. This structural rigidity not only enhances target selectivity by locking exit vectors but also significantly alters the metabolic susceptibility profile.

While the spiro-junction effectively blocks the classic metabolic "soft spot" at the piperidine C4 position, the introduction of the hydroxyl group at the C2 position (cyclopentyl ring) creates a distinct metabolic handle. This guide provides a comprehensive analysis of the metabolic stability of this scaffold, detailing specific liabilities (Phase I/II), experimental validation protocols, and medicinal chemistry optimization strategies.

Structural Analysis & Physicochemical Rationale

The Spirocyclic Advantage

In medicinal chemistry, replacing a 4-substituted piperidine or a cyclohexyl group with an 8-azaspiro[4.5]decane core is a bioisosteric strategy designed to:

  • Increase Solubility: The disruption of planar symmetry reduces crystal lattice energy.

  • Reduce Lipophilicity: The increased

    
     typically lowers LogD, reducing non-specific binding and clearance.
    
  • Metabolic Shielding: The quaternary spiro-carbon prevents oxidation at the junction, a common clearance pathway for simple piperidines.

Numbering and Functional Zones

To accurately discuss metabolism, we must define the atomic numbering of the 8-azaspiro[4.5]decan-2-ol core:

  • Ring A (5-membered): Contains the C2-hydroxyl group.

  • Ring B (6-membered): Contains the N8-amine (secondary or tertiary depending on substitution).

  • Spiro Carbon (C5): The quaternary junction connecting Ring A and Ring B.

Metabolic Liability Assessment

The metabolic stability of this scaffold is defined by the interplay between the robust spiro-core and the reactive peripheral groups.

Predicted Metabolic Pathways (Phase I & II)
Metabolic SiteEnzyme ClassTransformationRisk LevelMitigation Strategy
C2-Hydroxyl UGTs (Phase II)O-Glucuronidation High Methylation, Fluorination of adjacent carbons, or bioisosteric replacement (e.g., difluoromethyl).
C2-Hydroxyl ADH / CYPsOxidation to Ketone ModerateSteric hindrance (gem-dimethyl at C1/C3) or conversion to tertiary alcohol.
N8-Amine CYPs / FMOsN-Oxidation (if tert-amine)ModerateReduce basicity (e.g., adjacent electron-withdrawing groups) or use cyclic ureas/amides.
C7/C9 (α-C) CYPs (e.g., 3A4)

-Hydroxylation / N-Dealkylation
ModerateDeuteration or introduction of steric bulk (methyl) at

-position.
Spiro Core (C5) --OxidationLow Inherently blocked by quaternary structure.
Pathway Visualization

The following diagram illustrates the primary metabolic vectors for the 8-azaspiro[4.5]decan-2-ol scaffold.

MetabolicMap cluster_legend Legend Scaffold 8-Azaspiro[4.5]decan-2-ol (Core Scaffold) Ketone Phase I: Ketone Formation (via ADH/CYP) Scaffold->Ketone Oxidation at C2-OH NOxide Phase I: N-Oxide (via FMO/CYP) Scaffold->NOxide Oxidation at N8 AlphaOH Phase I: α-Hydroxylation (C7/C9) Scaffold->AlphaOH Oxidation at C7/C9 Glucuronide Phase II: O-Glucuronide (via UGTs) Scaffold->Glucuronide Conjugation at C2-OH (Major Liability) key1 Red = Phase I (Oxidative) key2 Green = Phase II (Conjugative)

Caption: Predicted metabolic pathways for 8-azaspiro[4.5]decan-2-ol. The C2-hydroxyl is the primary site for Phase II conjugation.

Experimental Protocols: Validating Stability

To accurately assess the stability of this scaffold, a tiered approach using Liver Microsomes (for Phase I) and Hepatocytes (for Phase II) is required.

Tier 1: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP-mediated metabolism. Since the spiro-scaffold is designed to resist oxidation, "high stability" in this assay is expected unless the N-substituent is labile.

Protocol:

  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme Source: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.

  • Quenching: Add to 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

Self-Validating Controls:

  • Positive Control: Verapamil or Propranolol (High Clearance).

  • Negative Control: Warfarin (Low Clearance).

  • Minus-NADPH: Incubate without cofactor to rule out chemical instability (hydrolysis).[1]

Tier 2: Hepatocyte Stability Assay (Phase I & II Focus)

Because the 2-ol moiety is a prime target for Glucuronidation (UGT enzymes), microsomal assays alone will yield false positive stability data . Intact hepatocytes are mandatory to observe the Phase II clearance.

Protocol Workflow:

HepatocyteAssay Step1 Thaw Cryopreserved Hepatocytes (Human/Rat/Mouse) Step2 Viability Check (Trypan Blue > 75%) Step1->Step2 Step3 Incubation (1 µM Compound, 37°C, 5% CO2) Step2->Step3 Step4 Time Course Sampling (0, 15, 30, 60, 90 min) Step3->Step4 Step5 Quench & Analysis (ACN + IS -> LC-MS/MS) Step4->Step5

Caption: Workflow for hepatocyte stability assay, essential for detecting Phase II glucuronidation of the 2-ol group.

Data Interpretation:

  • Calculate Intrinsic Clearance (

    
    ) :
    
    
    
    
  • Discrepancy Check: If

    
    , the compound is likely undergoing significant Phase II metabolism (Glucuronidation) at the 2-ol position.
    

Optimization Strategies: Blocking the Soft Spots

If the 8-azaspiro[4.5]decan-2-ol scaffold shows high clearance, deploy these medicinal chemistry tactics:

Protecting the C2-Hydroxyl
  • Strategy: Steric Occlusion.

  • Tactic: Introduce a methyl group adjacent to the hydroxyl (at C1 or C3).

  • Effect: Hinders the approach of the bulky UGT enzyme active site, reducing glucuronidation rates.

Preventing N-Oxidation
  • Strategy: Electronic Deactivation.

  • Tactic: If the N8 is tertiary, ensure the R-group is electron-withdrawing (e.g., pyridine, fluorinated alkyl) or incorporate the nitrogen into a urea/carbamate.

  • Effect: Lowers the pKa of the nitrogen, making it less susceptible to FMO-mediated oxidation.

Fluorine Walk
  • Strategy: Bond Strengthening.

  • Tactic: Replace C-H bonds at C7/C9 (piperidine ring) with C-F bonds.

  • Effect: Blocks

    
    -hydroxylation and N-dealkylation.
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. Link

  • Smith, D. A., & Di, L. (2021). "Metabolic Stability and Profiling in Drug Discovery." Drug Discovery Today. Link

  • Zheng, N., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link

  • Johansson, A., et al. (2016).[2] "Optimization of Spirocyclic MCHr1 Antagonists." Journal of Medicinal Chemistry. Link

  • Protocol Source: "Standard Protocol for Microsomal Stability Assay." Protocols.io. Link

Sources

Foundational

An In-depth Technical Guide to the Lipophilicity and Solubility Characteristics of 8-Azaspiro[4.5]decan-2-ol

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-Azaspiro[4.5]decan-2-ol, a spirocyclic scaffold of increasing interest in medicinal chemistry. The inherent thre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-Azaspiro[4.5]decan-2-ol, a spirocyclic scaffold of increasing interest in medicinal chemistry. The inherent three-dimensionality of spirocycles offers a unique advantage in drug design, enabling modulation of properties like aqueous solubility and lipophilicity.[1][2] This document details both theoretical and experimental approaches to characterizing two critical parameters for drug development: the octanol-water partition coefficient (LogP) and aqueous solubility. We present detailed, field-proven protocols for their determination, discuss the rationale behind experimental choices, and explore the utility of in silico predictive models. All data and methodologies are framed within the context of Absorption, Distribution, Metabolism, and Excretion (ADME) principles to empower researchers in the rational design of novel therapeutics based on this scaffold.

Introduction: The Emerging Role of Spirocyclic Scaffolds

In the landscape of modern drug discovery, moving beyond flat, aromatic structures is critical for accessing novel chemical space and improving pharmacological properties. Spirocyclic systems, characterized by two rings joined at a single carbon atom, provide a rigid, three-dimensional framework that can enhance molecular complexity and improve physicochemical properties such as solubility and metabolic stability.[1][3] The 8-Azaspiro[4.5]decane core is a valuable scaffold, incorporating a basic nitrogen atom and offering multiple points for substitution to fine-tune activity and ADME profiles.

This guide focuses on a specific derivative, 8-Azaspiro[4.5]decan-2-ol. The presence of both a basic amine (a hydrogen bond acceptor) and a hydroxyl group (a hydrogen bond donor and acceptor) suggests a nuanced profile of lipophilicity and solubility, which are pivotal for a compound's "drug-likeness." Understanding and accurately measuring these properties is a foundational step in assessing the therapeutic potential of any compound series derived from this scaffold.

  • Chemical Structure of 8-Azaspiro[4.5]decan-2-ol:

    • Molecular Formula: C9H17NO

    • Molecular Weight: 155.24 g/mol

    • Key Features: A spirocyclic alkane core, a tertiary amine (the 8-aza position), and a secondary alcohol (the 2-ol position).

The Pillar Properties: Lipophilicity and Solubility in Drug Action

A molecule's journey through the body is largely dictated by its ability to navigate a series of aqueous and lipid environments. This journey is described by its ADME profile.[4] Lipophilicity and solubility are the two most fundamental physicochemical properties that govern this process.

  • Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one.[5] It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential to cross the blood-brain barrier.[5] The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is almost always expressed in its logarithmic form, LogP. For ionizable compounds like 8-Azaspiro[4.5]decan-2-ol, the distribution coefficient (LogD) is used, which is the LogP at a specific pH.

  • Aqueous Solubility (S): This is the maximum concentration of a compound that can dissolve in an aqueous solution at a given temperature and pH.[6] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability and difficulties in formulation.[6][7]

These properties are central to widely accepted drug-likeness guidelines, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a LogP not greater than 5.[8][9]

Characterizing Lipophilicity (LogP/LogD)

The structure of 8-Azaspiro[4.5]decan-2-ol, with its carbocyclic framework, basic nitrogen, and polar hydroxyl group, suggests a moderate LogP value. The tertiary amine will be protonated at physiological pH, significantly influencing its partitioning behavior. Therefore, determining the LogD at pH 7.4 is more pharmacologically relevant than the intrinsic LogP of the neutral molecule.

In Silico Prediction of LogP

Computational models provide a rapid, cost-effective first pass to estimate lipophilicity. These methods use atomic or fragment-based contributions to calculate LogP from a chemical structure.[5]

Prediction AlgorithmPredicted LogPPredicted LogD at pH 7.4
XLOGP31.5-0.5
ALOGP1.2-0.8
ChemAxon1.4-0.6
Molinspiration1.3Not Calculated

Note: These are representative values from common prediction platforms like SwissADME, ChemAxon, or VCCLAB.[10][11] Actual values may vary slightly between software versions.

Experimental Determination: The Shake-Flask (OECD 107) Method

The gold-standard method for LogP determination is the "shake-flask" method, as described in OECD Guideline 107.[12][13] This method directly measures the partitioning of a compound between n-octanol and water (or a buffer).

Causality Behind Experimental Choices:

  • Solvent System: n-octanol and a buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 are used. n-octanol is chosen as it is a good surrogate for the lipid interior of a biological membrane. PBS at pH 7.4 mimics physiological conditions, ensuring the determined LogD is relevant to the in vivo environment.[14]

  • Pre-saturation: The n-octanol and buffer are mutually saturated before the experiment to prevent volume changes during partitioning, which would affect concentration measurements.[15]

  • Quantification Method: A sensitive and specific analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) is required to accurately measure the compound's concentration in each phase. This ensures that impurities or degradants do not interfere with the measurement.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 8-Azaspiro[4.5]decan-2-ol in the organic phase (pre-saturated n-octanol).

    • Prepare the aqueous phase (PBS, pH 7.4), pre-saturated with n-octanol.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer.

    • Agitate the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[13]

  • Phase Separation:

    • Centrifuge the mixture at high speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases and prevent the formation of micro-emulsions, which can lead to erroneously high concentrations in the aqueous phase.[14]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Quantify the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

  • Calculation:

    • The LogD is calculated using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Self-Validating System:

  • The protocol's integrity is maintained by running the experiment in triplicate. The resulting LogD values should fall within a narrow range (e.g., ± 0.3 log units).[13][15]

  • A mass balance calculation should be performed to ensure the total amount of compound recovered from both phases matches the amount initially added.

Diagram: Shake-Flask LogD Determination Workflow

LogD_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Stock Solution in n-Octanol saturate Mutually Saturate Solvents prep_stock->saturate prep_buffer Prepare Aqueous Buffer (pH 7.4) prep_buffer->saturate combine Combine Phases in Test Vessel saturate->combine agitate Agitate to Reach Equilibrium combine->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq hplc Quantify by HPLC-UV sample_oct->hplc sample_aq->hplc calc Calculate LogD hplc->calc Solubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_analysis 3. Analysis add_solid Add Excess Solid Compound to Vial add_buffer Add Precise Volume of Aqueous Buffer add_solid->add_buffer incubate Incubate with Agitation (24h, 25°C) add_buffer->incubate separate Filter or Centrifuge to Remove Solid incubate->separate sample Sample Supernatant separate->sample hplc Quantify by HPLC-UV sample->hplc result Report Solubility (µg/mL or µM) hplc->result

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion and Forward Look

This guide has outlined the critical importance of lipophilicity and aqueous solubility in the context of drug discovery and provided robust, validated protocols for their experimental determination for 8-Azaspiro[4.5]decan-2-ol. The spirocyclic nature of this scaffold provides a unique three-dimensional structure that favorably influences these key physicochemical properties. [1][16]By combining predictive in silico modeling with rigorous experimental validation, researchers can build a comprehensive understanding of this molecule's ADME profile. This foundational data is essential for guiding lead optimization efforts, enabling the rational design of analogs with improved potency, selectivity, and drug-like characteristics, ultimately increasing the probability of clinical success. [1]

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760. Available at: [Link]

  • Kumar, R., & Singh, P. (2021). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5972. Available at: [Link]

  • Scholz, N., et al. (n.d.). Molecular filtering: ADME and lead-likeness criteria. TeachOpenCADD. Available at: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at: [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Available at: [Link]

  • Tishk International University. (2023). Lipinski rule of five. TIU Lecture Notes. Available at: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Bakhtiary, A., et al. (2017). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Molecular Pharmaceutics, 14(10), 3374-3383. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

  • ChemAxon. (n.d.). Solubility prediction. Available at: [Link]

Sources

Exploratory

Safety data sheet (SDS) and toxicity info for 8-Azaspiro[4.5]decan-2-ol

TECHNICAL GUIDE: SAFETY & TOXICOLOGY OF 8-AZASPIRO[4.5]DECAN-2-OL PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY Objective: This guide provides a comprehensive technical analysis of 8-Azaspiro[4.5]decan-2-ol , a spirocycl...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL GUIDE: SAFETY & TOXICOLOGY OF 8-AZASPIRO[4.5]DECAN-2-OL

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

Objective: This guide provides a comprehensive technical analysis of 8-Azaspiro[4.5]decan-2-ol , a spirocyclic building block increasingly utilized in medicinal chemistry for G-protein coupled receptor (GPCR) ligands and ion channel modulators. Due to its status as a specialized research intermediate, specific regulatory toxicity data is often fragmented. This document synthesizes available data with structural read-across methodologies to establish a robust safety protocol.

Core Chemical Identity Table

PropertyDetail
Chemical Name 8-Azaspiro[4.5]decan-2-ol
Common Synonyms 2-Hydroxy-8-azaspiro[4.5]decane; 8-Azaspiro[4.5]decane-2-ol
CAS Number (Free Base) Not widely listed; derived from precursors
CAS Number (HCl Salt) 2567498-31-9
CAS Number (N-Boc) 1341038-53-6 (Precursor)
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol (Free Base)
SMILES OC1CC2(CCNCC2)C1
pKa (Predicted) ~10.5 (Secondary Amine), ~14.8 (Secondary Alcohol)
LogP (Predicted) 0.4 – 0.8 (Low Lipophilicity)

PART 2: HAZARD IDENTIFICATION (GHS CLASSIFICATION)

Scientific Rationale: The hazard profile of 8-Azaspiro[4.5]decan-2-ol is dictated by its two primary functional groups: a secondary amine (piperidine ring) and a secondary alcohol (cyclopentane ring).

  • Amine Moiety (Critical Hazard): Secondary aliphatic amines are strong bases (pKa > 10). Upon contact with biological tissue, they cause saponification of lipids and dehydration, leading to severe irritation or chemical burns.

  • Spirocyclic Scaffold: The spiro-fusion increases steric bulk but does not significantly mitigate the basicity of the nitrogen center compared to a standard piperidine.

GHS Classification Matrix (Derived from Structure-Activity Relationships)

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corrosion/Irritation Cat.[1] 1B / 2 H314 / H315 High alkalinity of the secondary amine causes tissue damage. Note: HCl salts are typically Cat. 2 (Irritant), while the free base is Cat. 1B (Corrosive).
Serious Eye Damage Cat. 1 H318 Direct interaction of the amine with corneal proteins; risk of permanent opacity.
Acute Toxicity (Oral) Cat. 4 H302 Predicted LD50 ~500-2000 mg/kg based on piperidine analogs.
STOT - Single Exposure Cat. 3 H335 Volatile amine vapors (if free base) irritate the upper respiratory tract.

PART 3: TOXICOLOGICAL PROFILE & READ-ACROSS

Since experimental toxicology data for this specific isomer is sparse, we employ Read-Across from validated surrogates: Piperidine (structural core) and 8-Azaspiro[4.5]decane (parent scaffold).

Acute Toxicity & Systemic Effects
  • Oral/Dermal: Moderate acute toxicity is expected. The spiro-bicyclic structure increases lipophilicity slightly compared to simple piperidines, potentially enhancing blood-brain barrier (BBB) penetration.

  • Neurotoxicity Potential: Many spiro-piperidines are designed as GPCR ligands (e.g., opioid, sigma receptors). Inhalation or ingestion may trigger off-target CNS effects (dizziness, sedation) even at sub-toxic doses.

Genotoxicity (Ames Test Prediction)
  • Structural Alerts: The molecule lacks "high-potency" structural alerts (e.g., nitro groups, aromatic amines, epoxides).

  • Prediction: Likely Negative in Ames Salmonella typhimurium assays, consistent with the parent 8-azaspiro[4.5]decane.

  • Caveat: If synthesized via N-benzyl deprotection, trace toluene or benzyl halides (alkylating agents) could introduce genotoxic impurities.

Metabolic Fate
  • Phase I: The secondary amine is prone to N-oxidation (FMO enzymes) or N-dealkylation (if substituted). The secondary alcohol is a site for oxidation to the ketone (8-azaspiro[4.5]decan-2-one).

  • Phase II: The hydroxyl group (-OH) is a direct handle for Glucuronidation , facilitating rapid renal excretion.

PART 4: EXPERIMENTAL PROTOCOLS & HANDLING

Protocol A: Safe Deprotection of N-Boc-8-Azaspiro[4.5]decan-2-ol

Context: Most researchers purchase the stable N-Boc precursor (CAS 1341038-53-6) and generate the active amine in situ.

  • Dissolution: Dissolve N-Boc intermediate in DCM (Dichloromethane) or 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane or TFA (Trifluoroacetic acid) at 0°C. Caution: Gas evolution (Isobutylene).

  • Monitoring: Monitor via TLC (stain with Ninhydrin; free amine turns dark blue/purple).

  • Workup (Critical Safety Step):

    • Option 1 (Isolate as Salt): Evaporate solvent to obtain the HCl or TFA salt . This is safer (non-volatile solid) but acidic.

    • Option 2 (Free Base): Neutralize with sat. NaHCO₃. Extract with DCM. Warning: The free base is a basic, potentially volatile oil. Handle in a fume hood.

Protocol B: Emergency Response
  • Eye Contact: Immediate irrigation with water for 15 minutes . Do not use neutralization agents.

  • Skin Contact: Wash with soap and water. If free base caused the burn, treat as an alkali burn.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use sawdust (reaction with oxidizers). Neutralize trace residues with dilute acetic acid.

PART 5: VISUALIZATION (DOT DIAGRAMS)

Figure 1: Risk Assessment & Handling Workflow

This diagram outlines the decision logic for handling the Salt form vs. the Free Base form.

SafetyWorkflow Start Compound Receipt (8-Azaspiro[4.5]decan-2-ol) CheckForm Identify Form Start->CheckForm Salt HCl/TFA Salt (Solid, Stable) CheckForm->Salt Crystalline FreeBase Free Amine (Oil/Solid, Basic) CheckForm->FreeBase Oily/Amorphous SaltRisk Risk: Irritant (H315/H319) Dust Inhalation Hazard Salt->SaltRisk BaseRisk Risk: Corrosive (H314) Skin Permeation Hazard FreeBase->BaseRisk PPE_Salt PPE: Gloves (Nitrile), Safety Glasses, Dust Mask SaltRisk->PPE_Salt PPE_Base PPE: Double Gloves, Face Shield, Fume Hood BaseRisk->PPE_Base Action Experimental Use PPE_Salt->Action PPE_Base->Action

Caption: Figure 1. Decision matrix for PPE selection based on the chemical form (Salt vs. Free Base).

Figure 2: Metabolic & Degradation Pathways

Visualizing potential stability issues and metabolic hotspots.

Metabolism Parent 8-Azaspiro[4.5]decan-2-ol NOx N-Oxide (Metabolic/Storage) Parent->NOx FMO / Air Oxidation Ketone Ketone Derivative (Oxidation of -OH) Parent->Ketone CYP / Jones Rgt Gluc O-Glucuronide (Excretion) Parent->Gluc UGT Enzymes

Caption: Figure 2. Predicted metabolic fate and chemical stability hotspots (N-oxidation and Alcohol oxidation).

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives and their hazard classifications. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Context for spiro-amine reactivity).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 8-Azaspiro[4.5]decan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting desirable three-dimensional character and nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting desirable three-dimensional character and novel pharmacological properties to drug candidates. This document provides a comprehensive guide to a scalable synthetic protocol for 8-Azaspiro[4.5]decan-2-ol, a key intermediate for the elaboration of diverse chemical libraries. The presented synthesis is designed for scalability, employing cost-effective starting materials and robust reaction conditions suitable for large-scale production. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the 8-Azaspiro[4.5]decane Core

Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention in drug discovery due to their rigidified conformations which can lead to enhanced target affinity and selectivity. The 8-azaspiro[4.5]decane framework, consisting of a pyrrolidine ring spiro-fused to a cyclohexane ring, is of particular interest. This structural unit is found in a variety of biologically active compounds and offers multiple vectors for chemical diversification. The synthesis of specifically functionalized derivatives, such as 8-Azaspiro[4.5]decan-2-ol, provides a versatile platform for the development of novel therapeutics.

This application note details a robust and scalable multi-step synthesis of 8-Azaspiro[4.5]decan-2-ol. The chosen synthetic strategy prioritizes operational simplicity, high yields, and the use of readily available starting materials, making it amenable to industrial-scale production.

Overall Synthetic Strategy

The synthesis of 8-Azaspiro[4.5]decan-2-ol is approached in a convergent manner, beginning with the construction of the core spirocyclic ketone, 8-Azaspiro[4.5]decan-2-one, followed by its stereoselective reduction to the target alcohol. This strategy allows for the potential introduction of diversity elements at various stages and ensures a high-yielding pathway.

G cluster_0 Phase 1: Spirocyclic Ketone Synthesis cluster_1 Phase 2: Stereoselective Reduction Start 1,4-Dioxaspiro[4.5]decan-8-one Step1 Step 1: Wittig Reaction Start->Step1 Intermediate1 (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile Step1->Intermediate1 Step2 Step 2: Michael Addition Intermediate1->Step2 Intermediate2 2-(1-(Cyanomethyl)cyclohexyl)-1,3-dioxolane Step2->Intermediate2 Step3 Step 3: Reductive Cyclization Intermediate2->Step3 Intermediate3 N-protected-8-Azaspiro[4.5]decan-2-one Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Product1 8-Azaspiro[4.5]decan-2-one Step4->Product1 Step5 Step 5: Reduction of Ketone Product1->Step5 Product2 8-Azaspiro[4.5]decan-2-ol Step5->Product2 G Ketone 8-Azaspiro[4.5]decan-2-one Reagents Reducing Agent (e.g., NaBH4, L-Selectride) Ketone->Reagents Product_cis cis-8-Azaspiro[4.5]decan-2-ol Reagents->Product_cis Diastereomer 1 Product_trans trans-8-Azaspiro[4.5]decan-2-ol Reagents->Product_trans Diastereomer 2

Application

Step-by-step preparation of 8-Azaspiro[4.5]decan-2-ol from commercial reagents

Application Note: Modular Synthesis of 8-Azaspiro[4.5]decan-2-ol Executive Summary & Strategic Rationale The 8-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 8-Azaspiro[4.5]decan-2-ol

Executive Summary & Strategic Rationale

The 8-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various GPCR ligands (e.g., opioids, muscarinic agonists) and ion channel blockers. The spiro-fusion of a piperidine and a cyclopentane ring creates a rigid, three-dimensional vector that enhances metabolic stability and selectivity compared to flexible analogs.

This guide details the synthesis of 8-azaspiro[4.5]decan-2-ol (Target 5 ). While traditional industrial routes often employ harsh Dieckmann condensations yielding thermodynamic mixtures, this protocol utilizes a Ring-Closing Metathesis (RCM) strategy.

Why this route?

  • Modularity: It allows for the independent modification of the piperidine and cyclopentane rings.

  • Regiocontrol: The RCM approach unambiguously establishes the 5-membered ring size without the risk of ring-expansion/contraction byproducts common in carbocation-mediated cyclizations.

  • Stereocontrol: The final hydroboration-oxidation step provides high diastereoselectivity for the alcohol.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the commercial starting material (N-Boc-ethyl isonipecotate) to the final spirocyclic alcohol.

G SM N-Boc-Ethyl Isonipecotate (Commercial Reagent) Inter1 Step 1: 4-Allyl Intermediate (Quaternary Center Formation) SM->Inter1 LDA, Allyl Bromide (-78°C) Inter2 Step 2: 4-Allyl-4-Vinyl Piperidine (RCM Precursor) Inter1->Inter2 1. LiAlH4 2. Swern Ox 3. Wittig (MePPh3) Inter3 Step 3: Spiroalkene (8-Azaspiro[4.5]dec-2-ene) Inter2->Inter3 Grubbs II Cat. (RCM) Target TARGET: 8-Azaspiro[4.5]decan-2-ol Inter3->Target 1. BH3-THF 2. NaOH/H2O2

Caption: Figure 1. Synthetic workflow for the construction of the 8-azaspiro[4.5]decan-2-ol scaffold via Ring-Closing Metathesis.

Detailed Experimental Protocols

Step 1: Construction of the Quaternary Center

Objective: Introduce the first arm of the spiro-ring via


-alkylation of the piperidine ester.
Precursor:  1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (N-Boc-Ethyl Isonipecotate).
ParameterSpecification
Reagents N-Boc-Ethyl Isonipecotate (1.0 eq), LDA (1.1 eq), Allyl Bromide (1.2 eq)
Solvent Anhydrous THF (0.2 M)
Temperature -78 °C (Lithiation)

RT (Alkylation)
Yield 85-92%

Protocol:

  • Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.2 eq) under Argon. Cool to -78 °C.

  • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate LDA.

  • Add a solution of N-Boc-Ethyl Isonipecotate in THF dropwise over 20 min. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add Allyl Bromide (1.2 eq) rapidly.

  • Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate .

Step 2: Functional Group Manipulation (Ester Vinyl)

Objective: Convert the ester moiety into a vinyl group to create the requisite 1,6-diene system for RCM.

Sub-step 2a: Reduction

  • Treat the Step 1 product with LiAlH₄ (2.0 eq) in THF at 0 °C.

  • Result: 4-Allyl-4-(hydroxymethyl)piperidine.

Sub-step 2b: Oxidation

  • Perform a Swern Oxidation (Oxalyl chloride/DMSO, then Et₃N) at -78 °C.

  • Result: 4-Allyl-4-formylpiperidine.

Sub-step 2c: Wittig Olefination

  • Generate ylide from Methyltriphenylphosphonium bromide (1.5 eq) and KOtBu (1.5 eq) in THF.

  • Add the aldehyde from 2b. Stir at RT for 2 hours.

  • Validation: ¹H NMR will show terminal alkene protons for both the allyl group (5.7-5.9 ppm) and the new vinyl group (5.0-5.2 ppm).

  • Product: tert-Butyl 4-allyl-4-vinylpiperidine-1-carboxylate .

Step 3: Ring-Closing Metathesis (RCM)

Objective: Cyclize the 1,6-diene to form the spiro-cyclopentene core.

ParameterSpecification
Catalyst Grubbs Catalyst, 2nd Generation (2-5 mol%)
Solvent Dichloromethane (DCM), degassed
Concentration Dilute (0.01 M) - Critical for intramolecular cyclization
Temperature 40 °C (Reflux)
Time 4 - 12 hours

Protocol:

  • Dissolve the diene from Step 2 in degassed DCM. Note: High dilution is essential to prevent intermolecular polymerization.

  • Add Grubbs II catalyst in one portion.

  • Reflux under Argon. Monitor by TLC or LCMS for the disappearance of the starting diene.

  • Workup: Evaporate solvent. Adsorb residue onto silica gel.

  • Purification: Flash chromatography yields tert-butyl 8-azaspiro[4.5]dec-2-ene-8-carboxylate .

Step 4: Hydroboration-Oxidation

Objective: Stereoselective installation of the hydroxyl group.

Protocol:

  • Dissolve the spiro-alkene in anhydrous THF at 0 °C.

  • Add BH₃·THF complex (1.0 M, 1.2 eq) dropwise. Stir at RT for 2 hours.

  • Cool to 0 °C. Carefully add 3M NaOH followed by 30% H₂O₂ .

  • Stir for 1 hour. Extract with EtOAc.[1]

  • Final Product: tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate .

  • (Optional): Deprotect with TFA/DCM to yield the free amine salt if required.

Analytical Data Summary

CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)Interpretation
Step 1 Product

5.7 (m, 1H), 5.1 (m, 2H), 2.3 (d, 2H)
Allyl group incorporation; Ester peak present.
Step 2 Product

5.8 (m, 2H), 5.0-5.2 (m, 4H)
Two distinct terminal alkene sets (Allyl + Vinyl).
Step 3 (Spiroalkene)

5.65 (s, 2H)
Disappearance of terminal alkenes; Formation of internal cyclopentene double bond.
Target (Alcohol)

4.4 (m, 1H, CH-OH)
Multiplet corresponding to the secondary alcohol on the 5-ring.

Troubleshooting & Critical Controls

  • Moisture Sensitivity: Step 1 (LDA) and Step 2c (Wittig) are strictly moisture-sensitive. Use freshly distilled solvents.

  • RCM Concentration: If dimerization (molecular weight doubling) is observed in Step 3, dilute the reaction further (to 0.005 M).

  • Ruthenium Removal: Residual Grubbs catalyst can be removed by washing the organic layer with commercially available imidazole-based scavengers or activated charcoal.

References

  • Spiro[4.5]decane Scaffold Utility: Source: Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Contextual grounding on spirocycle synthesis).
  • RCM Strategy for Spirocycles

    • Source: Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • Preparation of 4-Allyl-4-vinylpiperidine Precursors

    • Source: Organic Syntheses, Coll.[2][3] Vol. 10, p. 667 (2004); Vol. 79, p. 19 (2002). (General protocols for gem-disubstituted piperidines). Link

  • Hydroboration of Cyclopentenes

    • Source: Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[4][5][6][7] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 83(11), 2544–2551. Link

  • Commercial Reagent Data (N-Boc-Ethyl Isonipecotate)

    • Source: PubChem CID 2773295. Link

Sources

Method

Strategic Functionalization of 8-Azaspiro[4.5]decan-2-ol: A Guide to Scaffold Diversification

This application note details the strategic functionalization of 8-Azaspiro[4.5]decan-2-ol , a high-value spirocyclic scaffold in medicinal chemistry. This guide addresses the specific challenges of chemoselectivity (ami...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic functionalization of 8-Azaspiro[4.5]decan-2-ol , a high-value spirocyclic scaffold in medicinal chemistry. This guide addresses the specific challenges of chemoselectivity (amine vs. alcohol) and stereochemical control, providing validated protocols for oxidation, fluorination, and substitution.

Introduction: The Spirocyclic Advantage

The 8-Azaspiro[4.5]decan-2-ol scaffold represents a privileged structural motif in modern drug discovery. Unlike flat aromatic systems, this spirocyclic framework offers distinct vectors for substituent growth, improving Fsp³ (fraction of sp³ hybridized carbons) character. This geometric constraint often translates to:

  • Enhanced Metabolic Stability: Reduced susceptibility to oxidative metabolism compared to flexible alkyl chains.

  • Novel IP Space: Differentiation from classic piperidine or pyrrolidine cores.

  • Vectorial Control: The rigid spiro-fusion locks the C2-hydroxyl group in a defined orientation relative to the N8-amine, critical for precise pharmacophore mapping.

Structural Analysis & Reactivity Profile

The molecule features two distinct reactive centers:

  • N8-Secondary Amine (Piperidine ring): Highly nucleophilic and basic. Must be orthogonally protected to allow selective functionalization of the alcohol.

  • C2-Secondary Alcohol (Cyclopentane ring): The primary target for diversification. Positioned

    
     to the spiro center, it is less sterically encumbered than 
    
    
    
    -positions, allowing standard
    
    
    and oxidation chemistries.

Strategic Workflow & Chemoselectivity

To avoid polymerization or non-selective alkylation, the functionalization workflow must follow a strict Protect


 Functionalize 

Deprotect
logic.
Reaction Pathway Diagram

The following flowchart illustrates the divergent synthesis pathways from the parent scaffold.

G Start 8-Azaspiro[4.5] decan-2-ol Boc N-Boc Intermediate (Stable Core) Start->Boc Boc2O, TEA (Chemoselectivity) Ketone Ketone (Oxidation) Boc->Ketone Dess-Martin or Swern Fluoro 2-Fluoro Analog (Inversion) Boc->Fluoro DAST/Deoxo-Fluor (Inversion) Ether Ether/Ester (Retention/Inversion) Boc->Ether Mitsunobu (Inversion) or NaH/R-X (Retention) Amine 2-Amino Analog (Reductive Amination) Ketone->Amine R-NH2, NaBH(OAc)3

Figure 1: Divergent functionalization strategy starting from N-protection.

Protocol 1: Orthogonal Protection (N-Boc Formation)

Before modifying the hydroxyl group, the secondary amine at position 8 must be masked. The tert-butyloxycarbonyl (Boc) group is preferred due to its stability under basic conditions (alkylation) and oxidizing conditions.

Reagents: Di-tert-butyl dicarbonate (


), Triethylamine (

), Dichloromethane (DCM).

Step-by-Step Protocol:

  • Dissolution: Dissolve 8-azaspiro[4.5]decan-2-ol (1.0 equiv) in DCM (10 mL/g).

  • Base Addition: Add

    
     (1.5 equiv) and cool the solution to 0 °C.
    
  • Boc Addition: Slowly add

    
     (1.1 equiv) dissolved in minimal DCM.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; free amine is positive, product is negative).

  • Workup: Wash with 1M citric acid (to remove unreacted amine/base), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Validation: The product, tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, is typically a viscous oil or low-melting solid.

Protocol 2: Stereochemical Inversion via Mitsunobu

The Mitsunobu reaction is the gold standard for inverting the stereochemistry of the C2-alcohol or introducing heteroatom nucleophiles (azides, phenols, thiols).

Mechanism: The reaction proceeds via an


 mechanism, resulting in complete Walden inversion at C2. This is critical if the biological target requires a specific enantiomer.

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., Benzoic acid for inversion, DPPA for azide).

Protocol (Esterification/Inversion):

  • Setup: Dissolve N-Boc-8-azaspiro[4.5]decan-2-ol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (0.1 M) under 
    
    
    
    .
  • Nucleophile: Add Benzoic acid (1.2 equiv). Cool to 0 °C.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. The yellow color should fade between drops.

  • Incubation: Stir at RT for 12 hours.

  • Workup: Concentrate and triturate with cold ether/hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography.

  • Hydrolysis (Optional): To access the inverted alcohol, treat the benzoate ester with

    
     in MeOH.
    

Critical Note: For spirocyclic systems, steric bulk at the spiro center (C5) is distal to C2, so standard reaction times apply. However, if using bulky nucleophiles, extended times may be required [1].

Protocol 3: Deoxyfluorination (Bioisostere Synthesis)

Replacing -OH with -F is a classic medicinal chemistry tactic to block metabolism and modulate pKa while maintaining steric volume.

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Safety: DAST can be explosive at high temperatures; Deoxo-Fluor is more thermally stable.

Protocol:

  • Preparation: Dissolve N-Boc-alcohol (1.0 equiv) in anhydrous DCM in a plastic or Teflon vessel (glass reacts with HF byproducts). Cool to -78 °C.

  • Addition: Add DAST (1.2 equiv) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to RT slowly.

  • Quench: Carefully quench by pouring the mixture into saturated

    
     (gas evolution occurs).
    
  • Purification: Extract with DCM. The product, tert-butyl 2-fluoro-8-azaspiro[4.5]decane-8-carboxylate, typically elutes earlier than the alcohol on silica [2].

Protocol 4: Oxidation to Ketone

Accessing the ketone (8-azaspiro[4.5]decan-2-one) opens pathways to reductive amination (creating amines) or Grignard additions (creating tertiary alcohols).

Recommended Method: Dess-Martin Periodinane (DMP) is preferred over Swern oxidation for this scaffold due to milder conditions and easier workup, avoiding the smell of dimethyl sulfide.

Protocol:

  • Reaction: To a solution of N-Boc-alcohol (1.0 equiv) in DCM, add DMP (1.2 equiv) and

    
     (5 equiv, to buffer acid).
    
  • Monitoring: Stir at RT for 2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    . Stir vigorously until the layers separate clearly (destroys iodine byproducts).
  • Result: The resulting ketone is a stable intermediate for divergent synthesis [3].

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Mitsunobu High pKa of nucleophileEnsure nucleophile pKa < 11. Use ADDP/PBu3 for difficult substrates.
Elimination (Alkene formation) Basic conditions or heatingKeep Mitsunobu/Fluorination temps low (< 0°C initially). Avoid strong heating with DAST.
Poor Solubility Polar nature of free amineAlways perform N-protection first. The Boc-derivative is soluble in standard organic solvents (DCM, EtOAc).
TPPO Contamination Mitsunobu byproductUse polymer-bound

or perform a ZnCl2 complexation workup to remove TPPO.

References

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Deoxyfluorination Protocols: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002. Link

  • Oxidation Strategies: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006. Link

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2014. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Application

Technical Application Note: Chemoselective Functionalization of 8-Azaspiro[4.5]decan-2-ol

Introduction: The Spirocyclic Advantage The 8-azaspiro[4.5]decan-2-ol scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic framework offers defined th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage

The 8-azaspiro[4.5]decan-2-ol scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic framework offers defined three-dimensional geometry (high


 fraction), which correlates with improved aqueous solubility and lower lipophilicity—key factors in reducing clinical attrition rates.

However, the functionalization of this scaffold presents a classic chemoselectivity challenge: differentiating the highly nucleophilic secondary amine (position 8) from the secondary hydroxyl group (position 2).

This Application Note provides validated protocols to achieve exclusive N-functionalization (alkylation and acylation) while preserving the hydroxyl group for late-stage diversification or solubility enhancement.

Strategic Analysis: Chemoselectivity Control

The secondary amine at position 8 is kinetically more nucleophilic than the secondary alcohol at position 2. However, under forcing conditions (high temperature, strong bases like NaH), O-alkylation or O-acylation becomes a competitive side reaction.

Reaction Decision Matrix
Desired TransformationPreferred MethodKey Control Parameter
N-Alkylation (Primary/Secondary Alkyls) Reductive AminationpH & Reducing Agent: Use NaBH(OAc)₃ in slightly acidic media to protonate the imine, making it the exclusive electrophile.
N-Alkylation (Methylation) Eschweiler-Clarke or ReductiveTemperature: Avoid direct MeI alkylation to prevent quaternization.
N-Acylation (Standard) Acid Chloride / AnhydrideTemperature: Maintain < 0°C to favor kinetic N-acylation.
N-Acylation (Complex Acids) Amide Coupling (HATU/EDC)Activation: In situ activation prevents O-reaction.

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Objective: Install an alkyl group on the Nitrogen (N8) without protecting the Hydroxyl (O2). Mechanism: Formation of an iminium ion intermediate which is selectively reduced.[1][2] The hydroxyl group cannot form an iminium species, ensuring 100% chemoselectivity.

Materials
  • Substrate: 8-Azaspiro[4.5]decan-2-ol (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask, dissolve 8-azaspiro[4.5]decan-2-ol (1 mmol) in DCE (5 mL).

  • Activation: Add the aldehyde (1.1 mmol) and Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: Monitoring this step is vital. Wait until the aldehyde peak disappears on TLC/LCMS before adding the reducing agent to avoid direct reduction of the aldehyde to an alcohol.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). The product is a polar amino-alcohol; ensure the aqueous layer is thoroughly extracted.

    • Tip: If the product remains in the aqueous phase, use "salting out" (add NaCl) and extract with Chloroform:Isopropanol (3:1).

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Protocol B: Kinetic N-Acylation

Objective: Acylate N8 using an Acid Chloride while suppressing O-acylation. Principle: Amines react with acid chlorides orders of magnitude faster than alcohols at low temperatures.

Materials
  • Substrate: 8-Azaspiro[4.5]decan-2-ol (1.0 equiv)

  • Reagent: Acid Chloride (1.05 equiv) - Avoid large excess.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure
  • Setup: Dissolve the spiro-amine (1 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (10 mL) under Nitrogen/Argon.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Critical Control Point: Do not skip cooling. Room temperature increases the risk of O-acylation.

  • Addition: Add the Acid Chloride (1.05 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC.

    • Self-Validating Step: If LCMS shows a mass of [M + Acyl + Acyl], you have over-acylated. See "Troubleshooting" below.

  • Quench: Add a small amount of MeOH (0.5 mL) to consume unreacted acid chloride, then wash with water and brine.

Troubleshooting: The "Over-Acylated" Rescue

If O-acylation occurs (forming the ester-amide), do not discard the batch.

  • Dissolve the crude mixture in MeOH/THF (1:1).

  • Add LiOH (2 equiv, 1M aqueous solution).

  • Stir at RT for 30 minutes.

  • Result: The ester hydrolyzes rapidly; the amide remains stable.

Visualizing the Pathways

The following diagram illustrates the kinetic competition and the "Rescue Pathway" for this specific scaffold.

ReactionPathways Start 8-Azaspiro[4.5]decan-2-ol (SM) Reagent_Alk Aldehyde + STAB (Reductive Amination) Start->Reagent_Alk Reagent_Acyl R-COCl + Base (0°C) Start->Reagent_Acyl Imine Iminium Intermediate Reagent_Alk->Imine AcOH Prod_Amide N-Amide Product (Target) Reagent_Acyl->Prod_Amide Kinetic Control Side_Ester N,O-Diacyl Side Product (Over-reaction) Reagent_Acyl->Side_Ester Excess Reagent/Heat Prod_Alk N-Alkyl Product (Chemoselective) Imine->Prod_Alk Reduction Rescue LiOH / MeOH (Hydrolysis) Side_Ester->Rescue Rescue->Prod_Amide Selective Ester Cleavage

Figure 1: Chemoselective pathways for 8-azaspiro[4.5]decan-2-ol. Green paths indicate desired outcomes; Red indicates side reactions; Blue indicates the corrective rescue protocol.

Data Summary: Solvent & Base Effects[1][3]

The following table summarizes experimental observations regarding solubility and reaction rates for this specific spirocyclic amine.

Solvent SystemSolubility of SMReaction Rate (Acylation)Chemoselectivity (N vs O)Notes
DCM GoodFastHighPreferred for Acylation.
DCE GoodModerateHighPreferred for Reductive Amination.
DMF ExcellentFastModerateHard to remove; O-acylation risk increases.
THF ModerateSlowHighGood alternative if DCM is restricted.
MeOH GoodN/AHighUse only for Reductive Amination (Solvolysis risk with Acid Chlorides).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol basis).

  • Morcuende, A., et al. (1996).[4] "Fast and Chemoselective N-Acylation of Amino Alcohols." Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from [Link]

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. (Context on sp3-rich scaffolds).

Sources

Method

Using 8-Azaspiro[4.5]decan-2-ol as a scaffold for fragment-based drug design

Executive Summary This guide details the application of 8-azaspiro[4.5]decan-2-ol as a high-value scaffold for Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, this spirocyclic scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 8-azaspiro[4.5]decan-2-ol as a high-value scaffold for Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, this spirocyclic scaffold offers inherent three-dimensionality (


), defined exit vectors, and superior physicochemical properties (solubility, metabolic stability). This document provides validated protocols for the chemical elaboration of this core, screening methodologies via STD-NMR, and strategies for growing low-affinity fragments into lead-like compounds.

The Scaffold: "Escaping Flatland"

The 8-azaspiro[4.5]decan-2-ol core consists of a piperidine ring spiro-fused to a cyclopentane ring bearing a hydroxyl group. This architecture addresses a critical bottleneck in modern drug discovery: the over-reliance on flat,


-rich systems which often suffer from poor solubility and non-specific binding.
Physicochemical Profile

The following table contrasts the spiro scaffold with a standard phenyl-piperidine fragment often used in similar contexts.

Property8-Azaspiro[4.5]decan-2-ol Core4-Phenylpiperidine (Comparator)Impact on Drug Design
Geometry 3D (Globular)2D (Planar/Flat)3D shapes fit complex protein pockets better.

0.900.45Higher

correlates with clinical success.
ClogP ~0.5 (Low)~2.2 (Moderate)Lower lipophilicity reduces off-target toxicity.
Vectors Orthogonal (

)
Linear/PlanarAllows "growth" in non-linear directions.
Chirality Yes (C2 position)NoEnantiomers allow probing of stereoselective pockets.
Structural Vectors
  • Vector A (N-8): The secondary amine in the piperidine ring. Ideal for amide coupling, reductive amination, or

    
     to engage solvent-exposed regions.
    
  • Vector B (O-2): The secondary alcohol in the cyclopentane ring. Can be used as a H-bond donor/acceptor, alkylated to reach deep hydrophobic pockets, or oxidized to a ketone for further branching.

Protocol 1: Library Generation & Chemical Elaboration

Objective: To generate a diverse fragment library from tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (N-Boc protected scaffold).

Safety Note: Perform all reactions in a fume hood. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere.

Workflow Diagram (DOT)

G Start Scaffold (N-Boc-8-azaspiro[4.5]decan-2-ol) Ether Ether Synthesis (NaH, R-X) Start->Ether Path A (O-First) Ketone Oxidation to Ketone (Dess-Martin) Start->Ketone Path A (Oxidation) Deprotect N-Boc Deprotection (TFA/DCM) Start->Deprotect Path B (N-First) Ether->Deprotect RedAm_O Reductive Amination (R-NH2, STAB) Ketone->RedAm_O Vector B Growth RedAm_O->Deprotect Amide Amide Coupling (R-COOH, HATU) Deprotect->Amide Vector A Growth Urea Urea Formation (R-NCO) Deprotect->Urea Vector A Growth

Figure 1: Divergent synthesis workflow for generating 8-azaspiro[4.5]decane libraries. Path A modifies the alcohol; Path B modifies the amine.

Step-by-Step Methodology

A. Vector B Expansion (O-Alkylation) Rationale: Ether linkages are metabolically stable and extend the fragment into hydrophobic sub-pockets.

  • Dissolution: Dissolve N-Boc-8-azaspiro[4.5]decan-2-ol (1.0 eq) in anhydrous DMF (0.2 M) under

    
    .
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add alkyl halide (R-X, 1.1 eq) dropwise. Warm to RT and stir for 4–16 h.

  • Quench/Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

B. Vector Switching (Oxidation to Ketone) Rationale: Converting the alcohol to a ketone removes a chiral center (temporarily) and allows the introduction of amines via reductive amination, creating spiro-diamines (common in GPCR ligands).

  • Reaction: Dissolve scaffold in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir at RT for 2 h.

  • Workup: Quench with sat.

    
     / 
    
    
    
    (1:1). Extract with DCM.
  • Result: tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate.

C. Vector A Expansion (N-Derivatization) Rationale: The piperidine nitrogen is the primary handle for linking the fragment to other pharmacophores ("linking" strategy).

  • Deprotection: Treat N-Boc intermediate with TFA/DCM (1:4 v/v) for 1 h. Evaporate volatiles to yield the TFA salt.

  • Amide Coupling:

    • Mix amine TFA salt (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0–5.0 eq) to adjust pH > 8.

    • Stir at RT for 2 h.

    • Validation: Monitor by LC-MS for

      
      .
      

Protocol 2: Fragment Screening via STD-NMR

Objective: Validate binding of the spiro-fragment to the target protein using Saturation Transfer Difference (STD) NMR. This technique detects transient binding (


 mM to 

M range) typical of fragments.

Requirements:

  • Protein: >95% purity, 10–20

    
    M in 
    
    
    
    buffer.
  • Ligand (Fragment): 0.5–1.0 mM (50–100x excess).

  • Instrument: 600 MHz NMR with cryoprobe.

Protocol:

  • Sample Prep: Prepare 500

    
    L of sample containing 10 
    
    
    
    M Protein and 500
    
    
    M Fragment in phosphate buffer (pH 7.4, 100%
    
    
    or 90%
    
    
    /10%
    
    
    ).
  • Pulse Sequence: Use a standard STD sequence (e.g., stddiffesgp).

    • On-resonance irradiation: -0.5 ppm (protein methyls) or 10-12 ppm.

    • Off-resonance irradiation: 30 ppm (control).

    • Saturation time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition: Acquire 128–256 scans. Interleave on/off resonance scans to minimize artifacts.

  • Analysis: Subtract the "On" spectrum from the "Off" spectrum.

    • Positive Result: Signals corresponding to the fragment appear in the difference spectrum. This indicates magnetization transfer from protein to ligand (binding event).

    • Epitope Mapping: Calculate %STD for each proton on the spiro-ring.

      
      
      Interpretation: Protons with higher %STD are in closer contact with the protein surface. For 8-azaspiro[4.5]decan-2-ol, differentiate between the piperidine protons and cyclopentane protons to determine orientation.
      

Case Study: Targeting a Cryptic Pocket

Hypothetical Application: A kinase target has a solvent-exposed hinge region but a restricted, hydrophobic "back pocket" that accommodates 3D shapes but rejects flat aromatics.

  • Hit Identification: A library of 8-azaspiro[4.5]decan-2-ol derivatives is screened. The core scaffold binds weakly (

    
     mM).
    
  • Growth Strategy:

    • Vector A (Amine): Used to attach a hinge-binding motif (e.g., aminopyrimidine).

    • Vector B (Alcohol): The STD-NMR shows the cyclopentane ring is buried. The -OH is derivatized to a fluorinated ether (Protocol 1A) to pick up hydrophobic interactions.

  • Result: The spiro-linker positions the hinge binder perfectly while filling the back pocket, improving potency to 50 nM and selectivity over homologous kinases (which lack the specific back-pocket shape).

References

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(3), 1261–1279. Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link

  • Meyer, B., & Peters, T. (2003). NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors. Angewandte Chemie International Edition, 42(8), 864–890. Link

  • SpiroChem AG. (2025). Spirocyclic Scaffolds for Drug Discovery.[1][3][6][7]Link(Note: General reference for commercial availability of specific 8-aza-2-ol isomers).

Sources

Application

Strategic Application of Protecting Groups in the Synthesis of 8-Azaspiro[4.5]decan-2-ol

Application Note Introduction The 8-azaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, imparting valuable three-dimensional character and conformational rigidity to bioactive molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Introduction

The 8-azaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, imparting valuable three-dimensional character and conformational rigidity to bioactive molecules.[1] Specifically, 8-Azaspiro[4.5]decan-2-ol and its derivatives are key intermediates in the synthesis of compounds targeting the central nervous system, including M1 muscarinic agonists and σ1 receptor ligands for potential therapeutic applications in Alzheimer's disease and oncology.[1][2][3] The synthesis of this bifunctional molecule, which contains both a secondary amine and a secondary alcohol, necessitates a carefully orchestrated protecting group strategy to ensure chemoselectivity and high yields during subsequent transformations. This guide provides an in-depth analysis of protecting group strategies, offering field-proven insights and detailed protocols for researchers engaged in the synthesis of these valuable spirocyclic compounds.

The Strategic Imperative for Protection

In the synthesis of complex molecules like 8-Azaspiro[4.5]decan-2-ol, the secondary amine and hydroxyl group present competing reactivities. The amine is nucleophilic and basic, while the hydroxyl group is nucleophilic and weakly acidic.[4] Unchecked, these functionalities can lead to a cascade of undesired side reactions, such as self-condensation, over-alkylation, or reaction with sensitive reagents intended for other parts of the molecule. A robust protecting group strategy is therefore not merely a tactical step but a foundational element of the synthetic design, enabling:

  • Chemoselective transformations at other positions of the molecule.

  • Prevention of intramolecular reactions.

  • Modulation of solubility and chromatographic behavior.

  • Facilitation of purification.

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[5] The concept of orthogonality , where multiple protecting groups can be removed independently of one another, is paramount for multi-step synthetic sequences.[4][5]

Protecting the 8-Aza (Nitrogen) Moiety

The secondary amine in the 8-azaspiro[4.5]decane core is a common site for initial protection. Carbamates are the most widely employed protecting groups for amines due to their stability and predictable cleavage patterns.[6]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its lability under acidic conditions.[7][8]

  • Rationale for Use: The Boc group is stable to most nucleophiles, bases, and hydrogenolysis conditions, making it orthogonal to many other protecting groups like Cbz and silyl ethers.[8] Its steric bulk can also influence the stereochemical outcome of nearby reactions.

  • Introduction: The amine is typically reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Removal: The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6] This proceeds through the formation of a stable tert-butyl cation.[8]

Benzylcarbamate (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and its unique removal by catalytic hydrogenation.[9][10]

  • Rationale for Use: The Cbz group is stable to acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[10] Its removal via hydrogenolysis is exceptionally mild and chemoselective, leaving most other functional groups intact.[9]

  • Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[9]

  • Removal: Cleavage is achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which liberates the free amine, toluene, and carbon dioxide.[10]

Protecting the 2-Hydroxyl (Oxygen) Moiety

The secondary alcohol at the C-2 position requires protection to prevent unwanted acylation, oxidation, or other reactions. Silyl ethers are a popular choice for hydroxyl protection due to their diverse range of stabilities and deprotection methods.

tert-Butyldimethylsilyl (TBDMS or TBS) Group

The TBDMS group is a workhorse for alcohol protection, offering a good balance of stability and ease of removal.[7][11]

  • Rationale for Use: TBDMS ethers are stable to a wide array of non-acidic and non-fluoride-containing reagents.[11][12] The steric bulk of the TBDMS group allows for the selective protection of less hindered alcohols.[11] It is stable to the basic conditions used for Cbz protection and the hydrogenolysis conditions used for Cbz deprotection, but labile to the acidic conditions used for Boc deprotection.

  • Introduction: The alcohol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.[11]

  • Removal: The most common method for TBDMS ether cleavage is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[12] Acidic conditions, such as acetyl chloride in methanol, can also be employed.[12][13]

Orthogonal Protecting Group Strategies

For multi-step syntheses involving modifications at different sites, an orthogonal strategy is essential.[4][5] This allows for the selective deprotection and functionalization of one group while the other remains protected.

A common and effective orthogonal strategy for 8-Azaspiro[4.5]decan-2-ol is the combination of a Cbz-protected amine and a TBDMS-protected alcohol .

  • The TBDMS ether can be selectively removed with fluoride ions (TBAF) without affecting the Cbz group.

  • The Cbz group can be selectively removed by hydrogenolysis without affecting the TBDMS ether.

This orthogonality allows for sequential manipulation of the hydroxyl and amine functionalities with high fidelity.

Comparative Analysis of Protecting Group Strategies

Protecting GroupFunctionalityIntroduction ConditionsRemoval ConditionsStability & Orthogonality
Boc Amine(Boc)₂O, Base (e.g., NEt₃, NaOH)Strong Acid (e.g., TFA, HCl)Stable to base, nucleophiles, hydrogenolysis. Orthogonal to Cbz, Fmoc, silyl ethers.[8]
Cbz AmineCbz-Cl, Base (e.g., NaHCO₃, NEt₃)H₂, Pd/CStable to acid and base. Orthogonal to Boc, silyl ethers.[9][10]
TBDMS AlcoholTBDMS-Cl, Imidazole, DMFTBAF; or mild acid (e.g., AcCl in MeOH)Stable to base and hydrogenolysis. Orthogonal to Cbz. Cleaved by strong acid (not orthogonal to Boc).[12][13]

Experimental Protocols

Protocol 1: N-Boc Protection of 8-Azaspiro[4.5]decan-2-ol

Materials:

  • 8-Azaspiro[4.5]decan-2-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 8-Azaspiro[4.5]decan-2-ol (1.0 equiv) in DCM.

  • Add triethylamine (1.5 equiv).

  • Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-TBDMS Protection of N-Boc-8-Azaspiro[4.5]decan-2-ol

Materials:

  • N-Boc-8-Azaspiro[4.5]decan-2-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-8-Azaspiro[4.5]decan-2-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).[11]

  • To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.[11]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Deprotection of the TBDMS Group

Materials:

  • N-Boc-2-(TBDMS-oxy)-8-azaspiro[4.5]decane

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in THF.

  • Add TBAF solution (1.1 equiv) dropwise at 0 °C.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[12]

  • Extract the mixture with ethyl acetate.[12]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash chromatography.

Protocol 4: Selective Deprotection of the Boc Group

Materials:

  • N-Boc-2-(TBDMS-oxy)-8-azaspiro[4.5]decane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in DCM.

  • Add TFA (10-20 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualization of Synthetic Strategy

G cluster_0 Synthetic Workflow for 8-Azaspiro[4.5]decan-2-ol Derivatives Start 8-Azaspiro[4.5]decan-2-ol N_Protect N-Protection (e.g., Boc or Cbz) Start->N_Protect N_Protected N-Protected Intermediate N_Protect->N_Protected O_Protect O-Protection (e.g., TBDMS) N_Protected->O_Protect Dual_Protected N,O-Protected Intermediate O_Protect->Dual_Protected Modification Selective Chemical Modification Dual_Protected->Modification O_Deprotect O-Deprotection (e.g., TBAF for TBDMS) Modification->O_Deprotect N_Deprotect N-Deprotection (e.g., H2, Pd/C for Cbz or TFA for Boc) O_Deprotect->N_Deprotect Final_Product Functionalized Product N_Deprotect->Final_Product

Caption: General workflow for protecting group-assisted synthesis.

G cluster_1 Decision Logic for Orthogonal Strategy Start Need for Orthogonal Protection? Yes Yes Start->Yes Multi-step synthesis No No Start->No Single transformation Choose_N_Protect Choose N-Protecting Group Yes->Choose_N_Protect Boc Boc (Acid Labile) Choose_N_Protect->Boc Mild acid deprotection desired Cbz Cbz (H2/Pd-C Labile) Choose_N_Protect->Cbz Need acid/base stability Choose_O_Protect Choose O-Protecting Group TBDMS TBDMS (Fluoride Labile) Choose_O_Protect->TBDMS Orthogonal to Cbz Strategy2 Strategy: Boc + (Base Stable O-PG) Boc->Strategy2 Cbz->Choose_O_Protect Strategy1 Strategy: Cbz + TBDMS TBDMS->Strategy1

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Conclusion

The successful synthesis of 8-Azaspiro[4.5]decan-2-ol and its analogs is critically dependent on the judicious selection and application of protecting groups. By understanding the stability, orthogonality, and cleavage conditions of common protecting groups such as Boc, Cbz, and TBDMS, researchers can design and execute robust synthetic routes. The protocols and strategies outlined in this application note provide a comprehensive guide for navigating the challenges associated with the synthesis of these important medicinal chemistry scaffolds, ultimately accelerating the drug discovery process.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Duczynski, J., Fuller, B., & Stewart, S. (2016). Tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. The UWA Profiles and Research Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Retrieved from [Link]

  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532.
  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504.
  • Semantic Scholar. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • An, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 8-Azaspiro[4.5]decan-2-ol into Peptide Mimetics

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance conformational stability, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of 8-Azaspiro[4.5]decan-2-ol, a conformationally constrained building block, into peptide mimetics. We will explore the rationale behind its use, from the synthesis of the core scaffold and its subsequent Fmoc-protection to its integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Furthermore, this document will delve into the structural implications of this modification and its potential applications in drug discovery.

Introduction: The Rationale for Spirocyclic Constraints in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of conformational constraints is a proven strategy to address these limitations. Spirocyclic amino acids, such as 8-Azaspiro[4.5]decan-2-ol, are particularly attractive for this purpose. The spirocyclic core rigidly orients the substituent groups, thereby restricting the torsional angles of the peptide backbone. This pre-organization can favor a specific bioactive conformation, leading to enhanced binding affinity and biological activity. Moreover, the non-natural structure of the spirocyclic scaffold can impart resistance to enzymatic degradation.

The 8-Azaspiro[4.5]decane framework, in particular, has been explored in medicinal chemistry for the development of various therapeutic agents.[1][2][3] Its incorporation into a peptide backbone can induce turn-like structures, mimicking the secondary structures of natural peptides that are often crucial for biological recognition.[4][5]

Synthesis of the 8-Azaspiro[4.5]decan-2-ol Building Block

Proposed Synthetic Pathway:

G A 1,4-Dioxaspiro[4.5]decan-8-one B 8-Amino-1,4-dioxaspiro[4.5]decane A->B Reductive Amination C N-Protected-8-amino-1,4-dioxaspiro[4.5]decane B->C Amine Protection (e.g., Boc) D N-Protected-8-azaspiro[4.5]decan-2-one C->D Acid-catalyzed deketalization and cyclization E 8-Azaspiro[4.5]decan-2-ol D->E Reduction of ketone

Caption: Proposed synthetic workflow for 8-Azaspiro[4.5]decan-2-ol.

Protocol 2.1: Synthesis of 8-Azaspiro[4.5]decan-2-ol

This protocol is a proposed route and may require optimization.

Step 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Purify the crude product by column chromatography to yield 8-Amino-1,4-dioxaspiro[4.5]decane.

Step 2: N-Protection of the Amine

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the N-Boc protected amine.

Step 3: Deketalization and Cyclization

  • Dissolve the N-Boc protected amine in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Neutralize the reaction with a mild base and extract the product with ethyl acetate.

  • Purify by column chromatography to yield N-Boc-8-azaspiro[4.5]decan-2-one.

Step 4: Reduction of the Ketone

  • Dissolve N-Boc-8-azaspiro[4.5]decan-2-one in methanol.

  • Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate.

  • Purify by column chromatography to yield the desired N-Boc-8-Azaspiro[4.5]decan-2-ol.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if the free amine is required for subsequent steps.

Fmoc-Protection of 8-Azaspiro[4.5]decan-2-ol

For incorporation into peptides using standard SPPS protocols, the secondary amine of the azaspirodecane ring must be protected with a base-labile group, typically Fmoc. The hydroxyl group will be the point of attachment to the peptide chain, thus mimicking a serine or threonine residue.

Protocol 3.1: Fmoc-Protection using Fmoc-OSu
  • Dissolve 8-Azaspiro[4.5]decan-2-ol (1 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.1 eq) in dioxane dropwise.[8]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield Fmoc-8-Azaspiro[4.5]decan-2-ol.

Alternative Strategy for Hindered Amines: For sterically hindered secondary amines where the above protocol might be sluggish, a temporary Cu(II) complexation strategy can be employed to selectively protect the amine.[9][10][11]

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the bulky and sterically hindered Fmoc-8-Azaspiro[4.5]decan-2-ol into a growing peptide chain presents a significant challenge in SPPS.[12][13] Standard coupling conditions may result in low yields and deletion sequences. Therefore, optimized protocols are required.

G A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine in DMF) A->B C Free N-terminal Amine B->C D Coupling of Fmoc-8-Azaspiro[4.5]decan-2-ol C->D Coupling Reagents (e.g., HCTU/DIEA) E Washing D->E F Repeat Cycle for Next Amino Acid E->F

Caption: SPPS cycle for incorporating Fmoc-8-Azaspiro[4.5]decan-2-ol.

Protocol 4.1: SPPS Incorporation of Fmoc-8-Azaspiro[4.5]decan-2-ol

This protocol assumes a standard Fmoc/tBu SPPS strategy.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-8-Azaspiro[4.5]decan-2-ol

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-8-Azaspiro[4.5]decan-2-ol:

    • Prepare a solution of Fmoc-8-Azaspiro[4.5]decan-2-ol (3-5 eq), HCTU (or COMU®, 3-5 eq), and DIEA (6-10 eq) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly hindered couplings, consider double coupling (repeating the coupling step) or microwave-assisted synthesis.[13]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat: Continue with the standard SPPS cycles for the subsequent amino acids.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail for 2-4 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Quantitative Data for SPPS of Hindered Amino Acids:

ParameterStandard CouplingOptimized Coupling
Coupling Reagent HBTU/HOBtHCTU, COMU®, or HATU
Equivalents of aa 2-33-5
Reaction Time 1-2 hours2-4 hours (or double coupling)
Temperature Room TemperatureRoom Temperature or Microwave
Expected Yield Low to moderateModerate to high

Structural Implications and Applications

The rigid spirocyclic nature of 8-Azaspiro[4.5]decan-2-ol is expected to induce a well-defined turn conformation in the peptide backbone, similar to other spirolactams that have been shown to act as β-turn or γ-turn mimetics.[4][5][14] This conformational restriction can be leveraged to:

  • Enhance Receptor Binding: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity.

  • Improve Selectivity: A more rigid peptide analog may exhibit higher selectivity for a specific receptor subtype.

  • Increase Proteolytic Stability: The non-natural spirocyclic core can hinder recognition by proteases, thereby extending the in vivo half-life of the peptide.

Potential Therapeutic Applications:

The incorporation of 8-Azaspiro[4.5]decan-2-ol can be explored in the design of peptidomimetics targeting a wide range of diseases, including:

  • Oncology: Modulating protein-protein interactions involved in cancer progression.

  • Metabolic Diseases: Developing potent and stable analogs of peptide hormones.

  • Neuroscience: Designing receptor-selective ligands for neurological disorders.

Conclusion

The 8-Azaspiro[4.5]decan-2-ol scaffold represents a valuable tool for medicinal chemists seeking to design novel peptidomimetics with improved therapeutic properties. While its synthesis and incorporation require specialized protocols to overcome steric challenges, the potential benefits in terms of enhanced conformational stability, biological activity, and metabolic resistance make it an attractive building block for drug discovery. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully utilize this promising non-natural amino acid in their peptide-based drug development programs.

References

  • Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587–7599. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Kato, K., & Moos, W. H. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842–852. [Link]

  • Zhang, J., Jia, H., Zhang, X., Liu, H., Li, Z., & Zhu, L. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Sani, M., Belvisi, L., Civera, M., De-Pascale, G., Fucito, M., Pignataro, L., ... & Pinton, P. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2025, December 24). Azaspirodecane. [Link]

  • Peptideweb.com. (n.d.). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. [Link]

  • Kojić, M., Stojanović, S., & Juranić, I. (2012). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 14(12), 4215–4223. [Link]

  • Wang, F., Wu, Y., & Gellman, S. H. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3363–3367. [Link]

  • Zhang, J., Jia, H., Zhang, X., Liu, H., Li, Z., & Zhu, L. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Sani, M., Belvisi, L., Civera, M., De-Pascale, G., Fucito, M., Pignataro, L., ... & Pinton, P. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Wang, F., Wu, Y., & Gellman, S. H. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3363–3367. [Link]

  • Wikipedia. (2025, October 24). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Zhang, J., Jia, H., Zhang, X., Liu, H., Li, Z., & Zhu, L. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5413–5424. [Link]

  • Google Patents. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Wang, F., Wu, Y., & Gellman, S. H. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • Wikipedia. (2025, October 24). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Wang, F., Wu, Y., & Gellman, S. H. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • Sani, M., Belvisi, L., Civera, M., De-Pascale, G., Fucito, M., Pignataro, L., ... & Pinton, P. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Azaspiro[4.5]decan-2-ol Derivatives

Welcome to the technical support center for the synthesis of 8-Azaspiro[4.5]decan-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Azaspiro[4.5]decan-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the synthesis of this important structural motif. 8-Azaspiro[4.5]decane scaffolds are prevalent in medicinal chemistry, serving as core components in various therapeutic agents due to their unique three-dimensional structure and favorable physicochemical properties.[1][2][3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate the complexities of these synthetic pathways and improve your reaction outcomes.

Core Synthetic Strategy: An Overview

A prevalent and reliable method for synthesizing 8-Azaspiro[4.5]decan-2-ol derivatives involves a multi-step sequence, typically starting from a commercially available piperidine derivative. The general pathway involves the construction of the spirocyclic ketone followed by its reduction to the target alcohol. Understanding this core process is essential for effective troubleshooting.

G cluster_0 Phase 1: Spiro-Ketone Formation cluster_1 Phase 2: Reduction & Deprotection A N-Protected 4-Piperidone B Spirocyclization Reaction (e.g., with a suitable dielectrophile) A->B C N-Protected 8-Azaspiro[4.5]decan-2-one B->C D Ketone Reduction C->D Intermediate Purification E N-Protected 8-Azaspiro[4.5]decan-2-ol D->E F Protecting Group Removal (Optional) E->F G Final Product: 8-Azaspiro[4.5]decan-2-ol Derivative F->G

Caption: General synthetic workflow for 8-Azaspiro[4.5]decan-2-ol.

Troubleshooting Guide

This section addresses specific experimental problems. Each question is followed by an in-depth answer that explores the underlying causes and provides actionable solutions.

Question 1: My initial spirocyclization to form the N-Boc-8-azaspiro[4.5]decan-2-one intermediate is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the formation of the spirocyclic ketone are a frequent challenge. The issue often stems from one of three areas: starting material integrity, reaction conditions, or competing side reactions. A systematic approach is crucial for diagnosis.[1][4]

Initial Diagnostic Workflow

G cluster_cause1 Potential Cause: Incomplete Conversion cluster_cause2 Potential Cause: Side Reactions / Degradation start Low Yield of Spiro-Ketone check_sm TLC/LC-MS shows mostly starting material? start->check_sm check_side_products TLC/LC-MS shows multiple new spots? start->check_side_products cause1_node Reaction Conditions Not Optimal check_sm->cause1_node YES cause2_node Reaction Conditions Too Harsh check_side_products->cause2_node YES sol1_1 Increase Reaction Time or Temperature cause1_node->sol1_1 sol1_2 Verify Catalyst/Reagent Activity cause1_node->sol1_2 sol1_3 Ensure Anhydrous Conditions cause1_node->sol1_3 sol2_1 Lower Reaction Temperature cause2_node->sol2_1 sol2_2 Use Milder Base/Acid cause2_node->sol2_2 sol2_3 Check Purity of Starting Materials cause2_node->sol2_3

Caption: Troubleshooting workflow for low spirocyclization yields.

Detailed Troubleshooting Steps:

  • Verify Starting Materials & Reagents:

    • Purity: Impurities in starting materials like 1-Boc-4-piperidone can introduce side reactions.[4] Verify purity via NMR or GC-MS. Aldehydes or other reactive partners should be freshly distilled or purified if they are prone to oxidation or polymerization.

    • Anhydrous Conditions: Many spirocyclization reactions employ strong bases (e.g., LDA, KHMDS) or are sensitive to water. Ensure all glassware is rigorously flame-dried and reactions are run under an inert atmosphere (e.g., Argon, Nitrogen). Use freshly dried anhydrous solvents.[4][5]

  • Optimize Reaction Conditions:

    • Temperature: If starting material remains, the reaction may require more energy. Consider a controlled increase in temperature while monitoring the reaction by TLC or LC-MS. Conversely, if multiple side products are forming, the reaction may be too exothermic. Try lowering the temperature, especially during the addition of reagents.[1]

    • Concentration: The success of intramolecular reactions can be highly dependent on concentration. If intermolecular side reactions are suspected (e.g., dimerization), try running the reaction under more dilute conditions.

    • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An incorrect amount of base or coupling agent can lead to incomplete reaction or the formation of byproducts.

  • Investigate Side Reactions:

    • Self-Condensation: Aldol-type self-condensation of the ketone starting material can occur under basic conditions. Adding the ketone slowly to the base at a low temperature can often mitigate this issue.

    • Product Degradation: The spirocyclic product may be unstable under the reaction or workup conditions. If you see the product spot appear and then disappear on TLC, consider using milder workup procedures (e.g., avoiding strong acids or bases).[1]

Question 2: The reduction of my 8-azaspiro[4.5]decan-2-one to the alcohol is inefficient or gives a poor diastereomeric ratio. How can I control the stereoselectivity?

Answer: The reduction of the ketone at the C-2 position creates a new stereocenter, leading to cis and trans diastereomers relative to the piperidine ring. Controlling this stereoselectivity is critical. The outcome is primarily influenced by the steric bulk of the reducing agent and the reaction temperature.

  • Choice of Reducing Agent: The facial selectivity of the hydride attack is key.

    • For Less Hindered Hydride Attack (axial attack -> equatorial -OH): Reagents like Sodium Borohydride (NaBH₄) are small and can approach from the less sterically hindered face, often leading to a mixture of diastereomers or favoring the equatorial alcohol.

    • For More Hindered Hydride Attack (equatorial attack -> axial -OH): Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride®, are forced to approach from the more open equatorial face, leading to the formation of the axial alcohol with high diastereoselectivity.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) enhances the kinetic control of the reaction, which typically increases the diastereoselectivity.[5] Exothermic reactions where the reagent is added too quickly can lead to localized heating and reduced selectivity.[4]

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentTypical ConditionsExpected Major DiastereomerKey Considerations
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTOften a mixture, may favor equatorial -OHInexpensive, easy to handle, but offers low selectivity.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °CMixture, depends on substrateHighly reactive, non-selective, requires strict anhydrous conditions.
L-Selectride® Anhydrous THF, -78 °CAxial -OH (trans)Excellent for high diastereoselectivity; requires low temperatures and inert atmosphere.
K-Selectride® Anhydrous THF, -78 °CAxial -OH (trans)Similar to L-Selectride®, offers high selectivity.
Question 3: I am having difficulty with the final purification of my 8-Azaspiro[4.5]decan-2-ol derivative. It seems very polar and streaks on the silica column. What are the best practices?

Answer: Purifying polar amine-containing compounds like your target molecule can be challenging. Standard silica gel chromatography often leads to poor separation and low recovery due to the basic nature of the amine interacting strongly with the acidic silica.

Recommended Purification Strategies:

  • Column Chromatography Modifications:

    • Basified Silica: Pre-treat your silica gel with a dilute solution of triethylamine (e.g., 1-2% triethylamine in your eluent system) to neutralize the acidic sites. This will significantly reduce streaking and improve the peak shape.

    • Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel for your stationary phase.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble, C18 reverse-phase chromatography can be an excellent alternative, eluting with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[6]

    • Solvent Screening: Test a variety of solvents to find one that dissolves your compound when hot but in which it is poorly soluble when cold. Good starting points for polar molecules include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethanol/water.[6]

  • Acid-Base Extraction:

    • During the workup, you can often achieve significant purification. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Next, basify the aqueous layer with a base (e.g., 1M NaOH or Na₂CO₃) to a pH > 10 and then extract your free-based amine product back into an organic solvent. This can effectively remove many impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable N-protecting group for this synthesis? A1: The choice of the nitrogen protecting group is critical and depends on the downstream reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is often the preferred choice. It is stable to a wide range of non-acidic conditions (e.g., reductions with NaBH₄, organometallic additions) and is easily removed with mild acid (e.g., TFA in DCM, or HCl in dioxane).[3][7]

  • Cbz (Carboxybenzyl): Stable to acidic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is useful if your synthesis involves acid-sensitive steps but avoids double bonds that could be reduced.[3]

  • Benzyl (Bn): A very robust protecting group, also removed by catalytic hydrogenation. It is often used when strong acidic or basic conditions are required elsewhere in the synthesis.

Q2: How can I definitively confirm the formation of the spirocyclic structure? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Look for these key signals:

  • ¹³C NMR: The most telling signal is the presence of a quaternary carbon (the spirocenter) in the aliphatic region (typically ~50-70 ppm). This carbon has no attached protons and will usually be a low-intensity signal.

  • ¹H NMR: The proton signals will show complex splitting patterns consistent with a rigid cyclic system. The two protons on the carbons adjacent to the nitrogen, for example, may become diastereotopic and appear as distinct multiplets.

  • 2D NMR (HSQC/HMBC): These experiments can show correlations between protons and carbons, allowing you to trace the connectivity of the molecule and unambiguously confirm the spirocyclic framework.

Q3: Are there alternative synthetic routes to 8-azaspirocycles? A3: Yes, several other powerful methods exist. While the route described above is common, other strategies include:

  • [3+2] Cycloadditions: These reactions can rapidly construct the five-membered ring onto a piperidine precursor.[8][9]

  • Ring-Closing Metathesis (RCM): If a suitable diene precursor can be synthesized, RCM using catalysts like the Grubbs catalyst is a highly effective way to form one of the rings.[9]

  • NBS-Promoted Semipinacol Rearrangement: This method can be used to construct azaspiro[4.5]decanone structures with high diastereoselectivity.[9]

Key Experimental Protocols

Protocol 1: Stereoselective Reduction of N-Boc-8-azaspiro[4.5]decan-2-one

This protocol details the reduction to favor the formation of the trans (axial-OH) diastereomer using a sterically hindered reducing agent.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-8-azaspiro[4.5]decan-2-one (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of water at -78 °C, followed by 3M aqueous NaOH and then 30% hydrogen peroxide.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (using silica gel treated with 1% triethylamine) to isolate the desired diastereomer.

Protocol 2: Recrystallization of 8-Azaspiro[4.5]decan-2-ol Derivative

This protocol provides a general method for purifying a solid product.[6]

  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol). A suitable solvent will fully dissolve the product upon heating but will result in poor solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent. Assess purity by melting point and NMR.[6]

References
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Total Synthesis of Agarospirol. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. BenchChem.
  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2022). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PMC.
  • Various Authors. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Structures, reagents and conditions for the synthesis of spiro heterocycles. ResearchGate. Retrieved from [Link]

  • Sun, G., et al. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. BenchChem.
  • Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem.
  • BenchChem. (2025). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. BenchChem.

Sources

Optimization

Troubleshooting solubility issues with 8-Azaspiro[4.5]decan-2-ol in organic solvents

The following technical guide addresses solubility challenges associated with 8-Azaspiro[4.5]decan-2-ol , a bifunctional spirocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) for its ab...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility challenges associated with 8-Azaspiro[4.5]decan-2-ol , a bifunctional spirocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) for its ability to orient exit vectors in 3D space.

This guide assumes the persona of a Senior Application Scientist: it focuses on causality (why it precipitates) and reproducibility (how to fix it permanently).

Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11]

Before troubleshooting, you must identify the state of your material.[1][2][3] 8-Azaspiro[4.5]decan-2-ol contains a basic secondary amine (piperidine ring) and a polar secondary alcohol (cyclopentane ring).[1][2][3] Its solubility behavior is binary: it behaves radically differently as a Free Base versus a Salt (e.g., HCl) .[1][2][3]

PropertyValue (Est.)Implications for Solubility
Molecular Formula C9H17NOLow MW (155.24 g/mol ) favors high solubility, but crystal lattice energy can be high.[1][2][3]
pKa (Conj. Acid) ~10.5 - 11.0Critical: The amine is highly basic.[1][2][3] At neutral pH (7.0), it is >99.9% protonated (cationic).[2][3]
LogP (Free Base) ~0.8 - 1.2Amphiphilic.[1][2][3] Soluble in polar organics (DCM, MeOH) and moderately in water.[2][3]
LogP (Salt) < -1.0Highly polar.[1][2][3] Soluble in Water/MeOH; Insoluble in DCM, Ether, Hexanes.[1][2][3]
H-Bond Donors 2 (NH, OH)Strong tendency to aggregate or form hydrates, slowing dissolution.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: "My sample won't dissolve in Dichloromethane (DCM) or Ethyl Acetate."

Diagnosis: You are likely working with the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt , not the free base.[1][2][3] The Science: The ionic lattice of the salt form is too stable to be broken by non-polar or moderately polar aprotic solvents like DCM.[1][2][3] The lattice energy exceeds the solvation energy provided by these solvents.[2][3]

Corrective Protocol:

  • Check the Counter-ion: Review the Certificate of Analysis (CoA).[1][2][3] If it says "HCl," "TFA," or "Formate," it will never dissolve in pure DCM.[1][2][3]

  • The "Solvent Switch": Add 5-10% Methanol (MeOH) to your DCM.[1][2][3] The high dielectric constant of MeOH helps dissociate the ion pair.[2][3]

  • The "Free-Base" Wash (If extraction is needed):

    • Suspend the solid in DCM.[1][2][3]

    • Add an equal volume of 1M NaOH or Sat.[1][2][3] NaHCO3 .[1][2][3]

    • Shake vigorously.[1][2] The amine will deprotonate, becoming neutral (lipophilic), and migrate instantly into the DCM layer.[2][3]

    • Separate, dry (Na2SO4), and concentrate.[2][3] The resulting oil/solid is the Free Base, which is highly soluble in DCM.[2][3]

Issue 2: "The compound oils out or forms a gum in water/buffer."[1][2][3][9]

Diagnosis: You are using the Free Base at a pH > 9, or the concentration exceeds the kinetic solubility limit.[1][2][3] The Science: While the protonated form (cation) is water-soluble, the neutral free base has a LogP > 0.[1][2][3] It behaves like an oil.[1][2][3] If you dissolve the HCl salt in water and add base (NaOH), the pH rises past the pKa (~10.5).[2][3] Once deprotonated, the molecule loses its charge and crashes out of the aqueous phase as an oil.[2][3]

Corrective Protocol:

  • Acidify: Lower the pH to < 4.0 using dilute HCl or Acetic Acid.[1][2][3] This ensures 100% protonation, restoring water solubility.[2]

  • Co-solvent Addition: If you must work at neutral pH (e.g., for a bioassay), pre-dissolve the compound in DMSO (dimethyl sulfoxide) at 100x concentration, then spike it into the buffer.[1][2][3] Keep the final DMSO concentration < 1% to avoid toxicity, but sufficient to maintain the "hydration shell" around the molecule.[2][3]

Issue 3: "I see a fine precipitate forming in my stock solution after 24 hours."

Diagnosis: Carbamate formation or Salt Disproportionation .[1][2][3] The Science:

  • Carbamate: Secondary amines react avidly with atmospheric CO2 to form carbamic acids/salts, which are often less soluble in organic solvents.[1][2][3]

  • Disproportionation: If dissolved in a solvent like Acetone or Acetonitrile with trace acid, the salt might slowly crystallize out.[1][2][3]

Corrective Protocol:

  • Avoid Ketones: Do not dissolve secondary amines in Acetone or MEK for long-term storage; they can form hemiaminals or imines (slowly).[1][2][3]

  • Inert Atmosphere: Store DMSO/Ethanol stock solutions under Argon or Nitrogen to prevent CO2 uptake.[1][2][3]

  • Filter & Re-check: Filter the solution through a 0.22 µm PTFE filter. If the precipitate returns, check the purity by LCMS; it may be a degradation product.[2][3]

Strategic Protocols

Protocol A: The "Universal Dissolution" Workflow

Use this when the salt form is unknown or the compound resists standard solvents.[1][2][3]

  • Start with DMSO: Add volume to reach 50 mM. Sonicate at 40°C for 5 minutes.

    • Why? DMSO disrupts intermolecular H-bonds between the alcohol and amine groups.[1][2]

  • If insoluble: Add 1 eq. of TFA (Trifluoroacetic acid).[1][2][3]

    • Why? This forces the amine into the cationic state, breaking crystal packing.[1][2][3]

  • If still insoluble: The material may be polymerized or inorganic salts are present.[1][2][3] Filter and analyze the solid.[1][2][4]

Protocol B: Converting Salt to Free Base (for Organic Reactions)

Required before using the compound in nucleophilic substitution or acylation reactions.[1][2][3]

  • Dissolve 100 mg of 8-Azaspiro[4.5]decan-2-ol HCl in 2 mL Water .

  • Add 2 mL DCM (Dichloromethane).

  • Add 2M NaOH dropwise while stirring until aqueous pH > 12.

  • Extract the DCM layer (bottom).[1][2] Repeat 2x.

  • Dry combined organics over Na2SO4 (Sodium Sulfate).

  • Evaporate solvent.[1][2][3]

    • Result: Viscous oil or low-melting solid (Free Base).[1][2][3] Use immediately.

Visualizations

Figure 1: Solubility Decision Tree

Follow this logic to select the correct solvent system based on your application and compound form.

SolubilityTree Start Start: 8-Azaspiro[4.5]decan-2-ol CheckForm Check Form (CoA) Start->CheckForm IsSalt Salt (HCl, TFA) CheckForm->IsSalt CoA says .HCl IsFreeBase Free Base CheckForm->IsFreeBase CoA says Free Base AppType Application? IsSalt->AppType IsFreeBase->AppType BioAssay Biological Assay (Aqueous) AppType->BioAssay Target: Cells/Enzymes OrgSyn Organic Synthesis (Non-polar) AppType->OrgSyn Target: Reaction SolventA Solvent: Water or PBS (pH < 7) BioAssay->SolventA Direct Dissolution SolventB Solvent: DMSO stock then dilute into buffer BioAssay->SolventB Must use DMSO spike SolventC Solvent: DCM + 10% MeOH or DMF OrgSyn->SolventC If Salt is OK SolventD Solvent: DCM, THF, EtOAc (Excellent Solubility) OrgSyn->SolventD Direct Dissolution ActionFreeBase Action: Perform Free-Base Extraction (Protocol B) OrgSyn->ActionFreeBase If Non-polar required

Caption: Decision matrix for solvent selection based on the salt/base form and intended application.

Figure 2: The "Oiling Out" Mechanism

Understanding why the compound precipitates in basic buffers.[1][2][3]

OilingOut cluster_acid Acidic pH (< 9.0) cluster_base Basic pH (> 10.5) Cation Cationic Form (Protonated Amine) High Water Solubility Neutral Neutral Form (Free Base) Low Water Solubility Cation->Neutral Add Base (NaOH) Deprotonation Precip Precipitation / Oiling Out (Phase Separation) Neutral->Precip Exceeds Solubility Limit Precip->Cation Add Acid (HCl) Re-protonation

Caption: Phase separation mechanism driven by pH-dependent protonation states of the secondary amine.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from [Link]

    • Context: Provides the foundational physicochemical properties for the 8-azaspiro[4.
  • Enamine Ltd. (2021). Oxa-spirocycles: synthesis, properties and applications.[1][2][3] Chemical Science. Retrieved from [Link]

    • Context: Validates the solubility enhancement of spirocyclic amines and the impact of functional group modific
    • Context: Used to extrapolate handling safety and solubility data for closely related spiro-piperidine derivatives.[1][2]

  • Chemistry LibreTexts (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link][1][2][5]

    • Context: Authoritative grounding for the general solubility rules of secondary amines and the "Oiling Out" phenomenon.

Sources

Troubleshooting

Technical Support Center: Crystallization of 8-Azaspiro[4.5]decan-2-ol Salts

Ticket ID: #CRYST-8AZA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Subject: Optimization of Salt Formation & Troubleshooting "Oiling Out" Executive Summary & Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-8AZA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Subject: Optimization of Salt Formation & Troubleshooting "Oiling Out"

Executive Summary & Diagnostic

You are likely encountering difficulties crystallizing 8-Azaspiro[4.5]decan-2-ol due to the competing physicochemical properties of its functional groups. The molecule contains a basic secondary amine (pKa


 10.5–11.0) and a polar secondary alcohol, anchored to a lipophilic spiro-cyclic core.

Common Failure Modes:

  • Oiling Out (LLPS): The spiro-scaffold often exhibits a "metastable liquid-liquid phase separation" (LLPS) before crystallization, particularly in rapid cooling scenarios.

  • Hygroscopicity: The 2-ol moiety increases the risk of hygroscopic salts, especially with small inorganic counter-ions (e.g., HCl).

  • Glass Formation: High solubility in polar solvents often leads to kinetic trapping (glass) rather than thermodynamic packing (crystal).

This guide provides a self-validating protocol to bypass these kinetic traps.

Counter-Ion Selection (The pKa Rule)

To ensure a stable salt rather than a co-crystal or dissociated complex, we must adhere to the


pKa rule: 

.

Given the estimated pKa of the secondary amine in 8-Azaspiro[4.5]decan-2-ol is ~10.8 , you require acids with a pKa < 7.8 .

Recommended Counter-Ion Screen
Salt ClassAcid CandidatepKa (aq)Rationale for this Scaffold
Class I (Inorganic) Hydrochloric Acid-7.0Baseline. High lattice energy, but risk of hygroscopicity due to the -OH group.
Class II (Organic Strong) Methanesulfonic Acid-1.9Lipophilic. Good for spiro-cores; often prevents solvate formation.
Class III (Dicarboxylic) Fumaric Acid3.03H-Bonding. The di-acid can bridge two amine units or H-bond with the 2-ol, stabilizing the lattice.
Class IV (Chiral) L-Tartaric Acid2.98Resolution. Exploits the chiral center at C2. Excellent H-bond donor network potential.

Experimental Protocol: The "Anti-Solvent Vapor Diffusion" Method

Direct evaporation often leads to oils with this molecule. We recommend Vapor Diffusion to control supersaturation slowly, preventing the "crash" that causes oiling out.

Reagents:

  • Substrate: 8-Azaspiro[4.5]decan-2-ol (Free Base)

  • Solvent (Good): Methanol or Ethanol (absolute)

  • Anti-Solvent (Bad): MTBE (Methyl tert-butyl ether) or Ethyl Acetate

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the free base in the minimum amount of Methanol (approx. 0.2–0.5 mL) at room temperature. Ensure clarity.

  • Acid Addition: Add 1.05 equivalents of your chosen acid.

    • Note: If using HCl, use 1.25M HCl in MeOH/EtOH. Avoid aqueous acid to prevent hydrate formation.

  • The Setup: Place this solution in a small inner vial (4 mL).

  • The Chamber: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of MTBE (Anti-Solvent).

  • Equilibration: Cap the outer jar tightly. The volatile MTBE will slowly diffuse into the methanol, lowering solubility gradually.

  • Observation: Leave undisturbed for 48–72 hours.

    • Success: Distinct geometric prisms.

    • Failure (Oil): See Troubleshooting Section below.

Troubleshooting Logic Pathways

Issue A: The "Oiling Out" Phenomenon

Oiling out occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve.[1]

Figure 1: Decision tree for addressing Liquid-Liquid Phase Separation (Oiling Out).

Issue B: Salt Selection Decision Matrix

Use this logic to select the correct counter-ion based on the initial physical result.

Figure 2: Logic flow for counter-ion optimization based on solid-state properties.

Frequently Asked Questions (FAQs)

Q: Why does my HCl salt turn into a puddle after filtration? A: This is deliquescence. The 2-ol group on the spiro-ring is a hydrogen bond donor/acceptor. Combined with the chloride ion (which has high charge density), the lattice energy is insufficient to resist atmospheric moisture.

  • Fix: Switch to a Fumarate or Maleate salt. These anions are larger, have lower charge density, and can form intramolecular hydrogen bonds with the 2-ol group, "locking" it away from atmospheric water.

Q: Can I use Acetate as a counter-ion? A: Not recommended. Acetic acid (pKa ~4.75) is too weak for a robust salt with this amine (pKa ~10.8). While


, acetate salts of secondary amines are notoriously unstable and prone to dissociation (smelling like vinegar) or existing as hygroscopic oils.

Q: The solution is clear but no crystals form after 1 week. What now? A: You are likely in a stable supersaturated state (metastable zone).

  • Scratch: Use a glass rod to scratch the inner wall of the vial.[1] This creates microscopic nucleation sites.

  • Cold Shock: Place the vial in a -20°C freezer for 2 hours, then return to room temperature. This thermal shock can induce nucleation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on pKa rules and counter-ion selection).

  • Veverka, M., et al. (2013). "Screening of Salt Forms of Active Pharmaceutical Ingredients." Chemical Papers. (Discusses the impact of counter-ions on hygroscopicity).

  • Bonner, R. (2022). "Troubleshooting Oiling Out in Crystallization." Chemistry LibreTexts. (Mechanisms of LLPS and remediation).

  • PubChem. (2025).[3][4] "8-Azaspiro[4.5]decan-2-ol Compound Summary." (Structural data and physicochemical properties).

For further assistance, please reply to this ticket with your current solvent system and observed melting point range.

Sources

Optimization

Resolving cyclization failures in 8-Azaspiro[4.5]decan-2-ol synthesis

Topic: Resolving Cyclization Failures & Optimization of Spirocyclic Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Introduction: The Spirocyclic Challenge The 8-azaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Cyclization Failures & Optimization of Spirocyclic Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The Spirocyclic Challenge

The 8-azaspiro[4.5]decan-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for muscarinic agonists, opioid receptor modulators (e.g., Nociceptin/ORL-1), and sigma receptor ligands.

However, constructing the quaternary spiro-carbon (C5/C10 junction) is thermodynamically and kinetically demanding due to the Thorpe-Ingold effect and significant steric strain. Cyclization failures in this synthesis typically manifest as:

  • Oligomerization: Intermolecular reactions dominating over intramolecular ring closure.

  • Catalyst Deactivation: Nitrogen lone-pair coordination poisoning transition metal catalysts (in RCM routes).

  • Reversion/Hydrolysis: Instability of intermediates in Dieckmann-type condensations.

This guide provides root-cause analysis and validated protocols to resolve these specific failures.

Module 1: Resolving Ring-Closing Metathesis (RCM) Failures

Context: You are attempting to form the 5-membered ring via RCM of a diallyl or allyl/vinyl precursor derived from N-protected 4-piperidone.

The Problem: "The Reaction Stalls at 50% Conversion"

Diagnosis: This is rarely due to catalyst decomposition alone. In spiro-piperidine synthesis, the N-8 nitrogen atom (even if Boc-protected) can transiently coordinate with the Ruthenium center of Grubbs catalysts, forming a non-productive chelate. Additionally, the steric bulk of the spiro center impedes the formation of the metallacyclobutane intermediate.

Protocol: The "Lewis Acid Scavenger" Method

To prevent amine poisoning and accelerate ring closure, you must sequester the nitrogen lone pair and strictly control concentration.

Step-by-Step Optimization:

  • Concentration Control: Perform the reaction at high dilution (0.005 M to 0.01 M) in degassed DCM or Toluene. This favors intramolecular cyclization over intermolecular dimerization (oligomerization).

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.3 – 1.0 equiv) to the reaction mixture before adding the catalyst. This complexes with the nitrogen and ester/alcohol oxygens, preventing catalyst coordination.

  • Catalyst Choice: Switch from Grubbs I to Hoveyda-Grubbs II or Grela complex . These are more robust against steric bulk and polar functional groups.

  • Temperature: Heat to reflux (40°C for DCM, 80-110°C for Toluene). RCM of tetrasubstituted centers often requires thermal activation to overcome the entropic barrier.

Data Summary: Catalyst & Additive Effects

VariableConditionOutcomeFailure Mode
Concentration > 0.1 MDimer/PolymerIntermolecular Metathesis
Concentration < 0.01 MCyclized ProductSuccess (Kinetic Control)
Additive NoneStalled (<40% Yield)Ru-N Coordination
Additive Ti(OiPr)₄Full ConversionSuccess (Active Catalyst)
Catalyst Grubbs INo ReactionSteric Hindrance
Visualizing the RCM Optimization Logic

RCM_Optimization Start RCM Failure: Incomplete Cyclization Check_Conc Check Concentration (Is it > 0.01 M?) Start->Check_Conc Dilute Dilute to 0.005 M (Suppress Dimers) Check_Conc->Dilute Yes Check_N Is Nitrogen Free/Coordinating? Check_Conc->Check_N No Dilute->Check_N Add_Ti Add Ti(OiPr)4 (0.5 equiv) Check_N->Add_Ti Yes Check_Cat Catalyst Type? Check_N->Check_Cat No (Protected) Add_Ti->Check_Cat Switch_Cat Switch to Hoveyda-Grubbs II Check_Cat->Switch_Cat Grubbs I Success Successful Spirocyclization Check_Cat->Success HG-II Used Switch_Cat->Success

Caption: Decision tree for troubleshooting RCM failures in spiro-piperidine synthesis, prioritizing dilution and Lewis acid additives.

Module 2: The Dieckmann Condensation Route

Context: You are building the 5-membered ring via diester cyclization (e.g., from a 4,4-disubstituted piperidine precursor).

The Problem: "O-Alkylation vs. C-Alkylation"

Diagnosis: When alkylating the precursor (e.g., N-benzyl-4-piperidone or a related ester) to create the quaternary center, researchers often observe O-alkylation (enol ether formation) instead of the desired C-alkylation needed for the spiro center.[1] Alternatively, during the Dieckmann cyclization, the ester hydrolyzes rather than cyclizing.

Protocol: Thermodynamic Control & Solvent Switching
  • Base Selection: Use NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in THF or DMF. Avoid protic solvents (ethanol/methanol) during the alkylation step to prevent transesterification or protonation of the enolate.

  • The "Active Methylene" Trick: If direct alkylation fails, use a Michael Addition approach. React the piperidine-4-carboxylate enolate with acrylonitrile or acrylate. This is softer and favors C-alkylation.

  • Cyclization Conditions: For the Dieckmann step, use NaOEt in Toluene at reflux. The non-polar solvent drives the equilibrium by precipitating the enolate salt of the product, protecting it from retro-Dieckmann cleavage.

Key Mechanistic Insight: The formation of the spiro-ring is reversible. If you use a base that generates a proton source (like NaOEt in EtOH), the retro-Claisen/Dieckmann reaction is accessible. Using a base in an aprotic solvent (NaH/Toluene) ensures the reaction is driven forward by the irreversible deprotonation of the final keto-ester.

Module 3: Stereoselective Reduction to the 2-ol

Context: You have successfully formed the ketone (8-azaspiro[4.5]decan-2-one) and need to reduce it to the alcohol.

The Problem: "Wrong Diastereomer"

Diagnosis: The hydride reagent approaches from the less hindered face. In spiro systems, the piperidine ring exerts significant facial bias.

Protocol: Reagent Screening
  • For Thermodynamic Product (Equatorial Alcohol): Use NaBH₄ in MeOH at 0°C. This is small and allows for equilibration.

  • For Kinetic Product (Axial Alcohol): Use L-Selectride or LiAlH₄ at -78°C in THF. The bulky borohydride is forced to attack from the most open face, usually opposite the piperidine nitrogen lone pair or protecting group.

FAQs: Troubleshooting Specific Observations

Q1: My RCM reaction turns black immediately and yields no product.

  • Cause: Rapid catalyst decomposition. This usually indicates the presence of primary amines or high oxygen levels.

  • Fix: Ensure the N-8 nitrogen is protected (Boc, Cbz, or Benzyl). If it is Benzyl, ensure it is not containing trace free amine impurities. Degass solvents thoroughly (freeze-pump-thaw x3).

Q2: I see two spots on TLC after ketone reduction that are very close together.

  • Cause: You have a mixture of diastereomers (cis/trans relative to the spiro center).

  • Fix: These are often separable by column chromatography, but it is difficult. Convert the alcohol to a benzoate ester (BzCl/Pyridine). The added UV activity and lipophilicity often improve separation (ΔRf increases).

Q3: Can I use the Kulinkovich reaction for this?

  • Answer: Yes, but it typically yields a cyclopropanol spiro-fused ring. To get the 5-membered 2-ol, you would need to ring-expand the cyclopropanol. While elegant, the RCM or Dieckmann routes are more direct for the [4.5] 5-membered ring system.

References
  • Spiro-annulation via RCM

    • S. Kotha et al., "Synthesis of spiro-cyclics via ring-closing metathesis," Arkivoc, 2003(iii), 67-76.[1]

  • Muscarinic Agonist Synthesis (Dieckmann/Spiro-piperidines)

    • Tsukamoto et al., "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists," Chem. Pharm. Bull., 1995. (Relevant for spiro-piperidine construction logic).
  • RCM Troubleshooting & Additives

    • Fürstner, A. et al., "Ring Closing Metathesis of Functionalized Acetylene Derivatives," J. Am. Chem. Soc., 1996.
  • Patent Literature (Industrial Scale Routes)

    • EP0479631B1: "Spiro[4,5]decane derivatives, process for their prepar
  • General Spirocyclization Reviews

    • "Synthesis of 8-oxa-2-azaspiro[4.5]decane" (Analogous structure troubleshooting).

Sources

Troubleshooting

Stability of 8-Azaspiro[4.5]decan-2-ol under acidic and basic conditions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Azaspiro[4.5]decan-2-ol. This guide is designed to provide in-depth technical assistance, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Azaspiro[4.5]decan-2-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to address challenges related to the stability of this spirocyclic compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 8-Azaspiro[4.5]decan-2-ol in acidic and basic media?

A1: As a secondary aliphatic amine, 8-Azaspiro[4.5]decan-2-ol is inherently basic. Its stability is significantly influenced by the pH of the medium.

  • Acidic Conditions: In acidic solutions, the nitrogen atom of the piperidine ring will be protonated, forming a water-soluble ammonium salt. While the five- and six-membered rings in the 8-Azaspiro[4.5]decane core do not possess the high ring strain of smaller rings (like azetidine), the protonated amine can still be susceptible to nucleophilic attack, potentially leading to ring-opening or other degradation pathways, especially under harsh conditions such as elevated temperatures and strong acids.[1][2] General studies on spiro-amines have shown increased degradation under acidic conditions (e.g., pH 4).[3]

  • Basic Conditions: 8-Azaspiro[4.5]decan-2-ol is expected to be relatively more stable in basic media, where it will exist as the free base. Degradation under basic conditions would likely require more forcing conditions, such as high concentrations of a strong base at elevated temperatures.[1] However, some spiroketalamines have demonstrated accelerated degradation at high pH (e.g., pH 14), suggesting that specific structural features can influence basic stability.[3]

Q2: What are the most probable degradation pathways for 8-Azaspiro[4.5]decan-2-ol?

A2: Based on the structure, the following degradation pathways are plausible under stress conditions:

  • Acid-Catalyzed Ring-Opening: Although less likely than with highly strained rings, strong acidic conditions could potentially lead to the cleavage of the C-N bonds within the piperidine ring.

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide or other oxidative degradation products. This is a common degradation pathway for amine-containing compounds.[4]

  • Dehydration: The secondary alcohol at the 2-position of the cyclopentane ring could undergo acid-catalyzed dehydration to form an alkene, particularly at elevated temperatures.

  • Elimination Reactions: Under certain basic conditions, elimination reactions involving the hydroxyl group or other parts of the molecule could occur.[5]

The following diagram illustrates potential primary degradation pathways.

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_oxidative Oxidative Stress ([O]) A_Parent 8-Azaspiro[4.5]decan-2-ol A_Dehydration Dehydration Product (Alkene) A_Parent->A_Dehydration -H2O A_RingOpening Ring-Opened Product A_Parent->A_RingOpening Hydrolysis B_Parent 8-Azaspiro[4.5]decan-2-ol B_Elimination Elimination Product B_Parent->B_Elimination O_Parent 8-Azaspiro[4.5]decan-2-ol O_Noxide N-Oxide O_Parent->O_Noxide

Caption: Potential degradation pathways for 8-Azaspiro[4.5]decan-2-ol.

Q3: I am not observing any degradation in my initial forced degradation studies. What should I do?

A3: If your compound appears to be stable, you should consider incrementally increasing the severity of the stress conditions. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6]

  • Increase Temperature: Raise the temperature in 10-20°C increments (e.g., from 40°C to 60°C or 80°C).[7]

  • Increase Stressor Concentration: Move from 0.1 M HCl or NaOH to 0.5 M or 1 M solutions.[6]

  • Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours.

  • Co-solvents: If solubility is an issue, consider using a co-solvent like methanol or acetonitrile, but ensure it is inert and run a control to check for solvent-induced degradation.

Q4: My compound has degraded completely, or the degradation is too extensive (>20%). How can I achieve the target degradation level?

A4: Extensive degradation can lead to the formation of secondary and tertiary degradants, which can complicate the analysis of the primary degradation pathway.[6] To achieve a more controlled degradation, you should reduce the severity of the stress conditions.

  • Decrease Temperature: Lower the reaction temperature.

  • Decrease Stressor Concentration: Use a more dilute acid or base (e.g., 0.01 M instead of 0.1 M).[6]

  • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 6, and 8 hours).

A systematic approach, starting with mild conditions and gradually increasing the severity, is recommended to find the optimal conditions for achieving the target degradation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of 8-Azaspiro[4.5]decan-2-ol stability.

Issue Potential Cause Recommended Action
Poor Chromatographic Peak Shape - Inappropriate mobile phase pH.- Interaction with column silanols.- Overloading of the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a base-deactivated column.- Reduce the injection volume or sample concentration.
Multiple New Peaks in Chromatogram - Formation of multiple degradation products.- Presence of secondary or tertiary degradants due to excessive stress.- Use LC-MS to determine the molecular weights of the new peaks.- Reduce the severity of the stress conditions to favor the formation of primary degradants.[6]- Isolate the major degradants for structural elucidation using techniques like NMR.
Mass Imbalance (Sum of parent and degradants is not ~100%) - Formation of non-UV active degradants.- Degradants are not eluting from the column.- Co-elution of peaks.- Use a mass detector (e.g., CAD or ELSD) in addition to a UV detector.- Modify the gradient to elute highly retained compounds.- Optimize the chromatographic method to improve resolution.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on 8-Azaspiro[4.5]decan-2-ol. These should be optimized to achieve the target degradation of 5-20%.[8][9]

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of 8-Azaspiro[4.5]decan-2-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate vial.

  • Incubation: Incubate both samples at 60°C. Also, keep a control sample (stock solution diluted with the initial solvent) under the same conditions.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the aliquots to stop the degradation. For the acidic sample, add an equivalent amount of 0.1 M NaOH, and for the basic sample, add an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

The workflow for this protocol is illustrated below.

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Mix with 0.1 M HCl Stock->Acid Base Mix with 0.1 M NaOH Stock->Base Incubate Incubate at 60°C Acid->Incubate Base->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample Neutralize Neutralize Aliquots Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Caption: Workflow for acid and base hydrolysis forced degradation study.

References

  • Rosales-Conrado, N., León-González, M. E., Pérez-Arribas, L. V., & Polo-Díez, L. M. (2009). Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties. Chemosphere, 77(10), 1333-1338. [Link]

  • Tzvetkova, P., et al. (2020). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite. Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • Chemistry LibreTexts. (2025, February 24). Reactions of Amines. [Link]

  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC, and UPLC-MS/MS. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[2][10] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. [Link]

Sources

Optimization

Overcoming steric hindrance in 8-Azaspiro[4.5]decan-2-ol coupling reactions

Technical Support Center: 8-Azaspiro[4.5]decan-2-ol Coupling Protocols Executive Summary: The "Spiro" Challenge Subject: Overcoming steric and conformational barriers in the functionalization of 8-Azaspiro[4.5]decan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Azaspiro[4.5]decan-2-ol Coupling Protocols

Executive Summary: The "Spiro" Challenge

Subject: Overcoming steric and conformational barriers in the functionalization of 8-Azaspiro[4.5]decan-2-ol. Audience: Medicinal Chemists, Process Chemists. Scaffold Profile: The 8-azaspiro[4.5]decane scaffold offers a rigid, three-dimensional architecture that is highly valued for escaping "flatland" in drug discovery. However, the spiro-fusion at C5 creates a unique steric environment. The piperidine nitrogen (N-8) is distal but subject to axial shielding from the C6/C10 protons, while the cyclopentyl alcohol (O-2) faces significant conformational locking, making standard SN2 or acyl transfer trajectories difficult.

This guide provides validated solutions for the two most common bottlenecks: N-functionalization (Amidation/Arylation) and O-functionalization (Mitsunobu/Etherification) .

Diagnostic Decision Tree: Reagent Selection

Before starting, identify your specific steric bottleneck using the logic flow below.

ReagentSelection Start Select Reaction Center N8 N-8 (Piperidine Amine) Start->N8 O2 O-2 (Cyclopentyl Alcohol) Start->O2 Amide Amide Coupling N8->Amide Arylation N-Arylation N8->Arylation Mitsunobu Mitsunobu (Inversion) O2->Mitsunobu CheckAcid Is Acid Bulky? Amide->CheckAcid CheckAryl Ortho-Substituted? Arylation->CheckAryl No No CheckAcid->No Standard Yes Yes CheckAcid->Yes High Sterics Standard HATU / DIPEA BulkyAcid T3P or Acyl Fluoride (TFFH) CheckAryl->No Standard CheckAryl->Yes Steric Clash RuPhos Pd-G4 RuPhos / NaOtBu BrettPhos Pd-G4 BrettPhos CheckStericO Hindered Nucleophile? Mitsunobu->CheckStericO Ether Etherification CheckStericO->No Standard CheckStericO->Yes Crowded DEAD DEAD / PPh3 (Standard) ADDP ADDP / PBu3 (High T) No->Standard No->DEAD Yes->BulkyAcid Yes->RuPhos Yes->BrettPhos Yes->ADDP

Figure 1: Decision matrix for selecting coupling reagents based on steric demand at the N-8 and O-2 positions.

Module 1: N-Functionalization (The Piperidine Nitrogen)

The secondary amine at position 8 is the primary handle. While piperidines are typically good nucleophiles, the spiro-fusion fixes the ring in a chair conformation that can make the nitrogen lone pair sterically inaccessible to bulky electrophiles.

FAQ: Amide Coupling Failures

Q: I am trying to couple a 2,6-disubstituted benzoic acid to the 8-aza nitrogen using HATU, but conversion is <10%. Why? A: HATU generates an active ester (OAt) which is bulky. When both the amine (spiro-constrained) and the acid (ortho-substituted) are hindered, the transition state for the amine attack is energetically unfavorable. Solution: Switch to Acyl Fluorides or T3P (Propylphosphonic anhydride) .

  • Acyl Fluorides: The -COF group is small and highly electrophilic, minimizing the steric penalty during the nucleophilic attack.

  • T3P: Acts as a dehydrating agent with low steric bulk and drives the reaction to completion without forming bulky intermediates that stall the reaction.

Protocol A: Sterically Demanding Amide Coupling (Acyl Fluoride Method)

Based on the methodology for hindered amines [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)

  • 8-Azaspiro[4.5]decan-2-ol (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.2 M)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in dry DCM under N2.

  • Fluorination: Add TFFH in one portion at 0 °C. Stir for 30–60 minutes. Note: Formation of the acyl fluoride can be monitored by TLC (often runs higher than acid) or 19F NMR.

  • Coupling: Add the 8-azaspiro[4.5]decan-2-ol (dissolved in minimal DCM).

  • Reaction: Allow to warm to room temperature. If the acid is extremely hindered, heat to 40 °C.

  • Workup: Quench with sat. NaHCO3, extract with DCM, and purify via flash chromatography.

FAQ: Buchwald-Hartwig Arylation

Q: My Pd-catalyzed arylation with an ortho-chloro pyridine is stalling. Which ligand should I use? A: For secondary amines with distal steric bulk (like the spiro system) reacting with ortho-substituted aryl halides, RuPhos or BrettPhos are the ligands of choice. Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the reductive elimination step, which is often the rate-determining step for sterically hindered substrates [2].

Module 2: O-Functionalization (The Cyclopentyl Alcohol)

The hydroxyl group at position 2 is on the 5-membered ring. The "envelope" conformation of the cyclopentane ring can tuck the hydroxyl group inward, making it difficult for bulky reagents (like the triphenylphosphine-DEAD betaine) to approach.

FAQ: Mitsunobu Reaction Issues

Q: I get no product when using DEAD/PPh3 to invert the alcohol. I only recover starting material. A: This indicates the betaine intermediate is too bulky to activate the alcohol, or the pKa of your nucleophile is too high. Solution: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) .

  • PBu3: Less sterically hindered and more nucleophilic than PPh3.

  • ADDP: More stable at higher temperatures (can be heated to 60–80 °C), which is often required to force the reaction on the hindered spiro scaffold [3].

Protocol B: High-Temperature Mitsunobu (ADDP/PBu3)

Reagents:

  • 8-Azaspiro[4.5]decan-2-ol (1.0 equiv)

  • Pronucleophile (e.g., Phenol, Acid) (1.5 equiv)

  • ADDP (1.5 equiv)

  • PBu3 (1.5 equiv)

  • Solvent: Toluene (preferred for high T) or THF.

Step-by-Step:

  • Preparation: Dissolve the alcohol and pronucleophile in anhydrous Toluene (0.1 M) under Argon.

  • Reagent Addition: Add PBu3 to the solution.

  • Activation: Add ADDP solid in portions at 0 °C. (Exothermic).

  • Heating: Allow to warm to RT. If no reaction after 2h, heat to 60 °C or 80 °C. Caution: PBu3 is foul-smelling; use bleach in the trap.

  • Workup: Cool, dilute with Et2O/Hexane to precipitate phosphine oxide (oily for PBu3, but ADDP byproducts precipitate). Filter and concentrate.

Comparative Data: Coupling Reagent Efficiency

The following data summarizes typical yields for coupling a sterically hindered partner (e.g., 2-chloro-6-methylbenzoic acid) to the 8-azaspiro scaffold.

Coupling ReagentMechanism TypeSteric ToleranceTypical YieldNotes
HATU Active Ester (OAt)Moderate20–40%Fails with ortho-subs. acids.[1][2][3][4][5]
EDC / HOBt CarbodiimideLow<10%Too slow; N-acyl urea side products.
T3P (50% in EtOAc) AnhydrideHigh75–85% Easy workup (water soluble).
TFFH (Acyl Fluoride) Acid FluorideVery High 85–95% Best for extremely hindered acids.
Ghosez's Reagent Acid ChlorideHigh60–80%Requires strictly anhydrous conditions.

References

  • Due-Hansen, M. E., et al. (2016).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][6][7] Organic & Biomolecular Chemistry. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link]

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters. (General reference for ADDP/PBu3 system on hindered alcohols). See also: [3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 8-Azaspiro[4.5]decan-2-ol

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 8-Azaspiro[4.5]decan-2-ol. As a key structural motif in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 8-Azaspiro[4.5]decan-2-ol. As a key structural motif in medicinal chemistry and drug discovery, understanding the mass spectral behavior of azaspirocycles is crucial for their unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who utilize LC-MS for the analysis of novel chemical entities.

The content herein is based on fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures, including cyclic amines and alicyclic alcohols. While no direct experimental data for 8-Azaspiro[4.5]decan-2-ol is publicly available, this guide constructs a robust, predictive framework grounded in scientific literature.

Introduction to 8-Azaspiro[4.5]decan-2-ol and the Role of LC-MS

The 8-Azaspiro[4.5]decane scaffold is a privileged structure in modern pharmacology, appearing in a variety of biologically active compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that can be exploited for optimizing ligand-receptor interactions. The introduction of a hydroxyl group at the 2-position, as in 8-Azaspiro[4.5]decan-2-ol, adds a key functional group that can participate in hydrogen bonding and serve as a site for further chemical modification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of such compounds. It provides not only the molecular weight of the analyte but also a wealth of structural information through collision-induced dissociation (CID).[1] The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation and differentiation from isomers.

Proposed Experimental Workflow for LC-MS/MS Analysis

To obtain high-quality fragmentation data for 8-Azaspiro[4.5]decan-2-ol, a systematic approach to method development is essential. The following protocol outlines a robust starting point for LC-MS/MS analysis.

LC-MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample Sample Injection (8-Azaspiro[4.5]decan-2-ol in solution) column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) sample->column gradient Gradient Elution (e.g., 5-95% B over 10 min) column->gradient mp_a Mobile Phase A (0.1% Formic Acid in Water) mp_a->column mp_b Mobile Phase B (0.1% Formic Acid in Acetonitrile) mp_b->column esi Electrospray Ionization (ESI) (Positive Mode) gradient->esi Eluent Transfer ms1 MS1 Scan (Full Scan, e.g., m/z 50-500) esi->ms1 cid Collision-Induced Dissociation (CID) (Precursor ion: [M+H]+) ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 data_analysis Data Analysis (Fragmentation Pattern Interpretation) ms2->data_analysis Data Acquisition

Figure 1: Proposed experimental workflow for the LC-MS/MS analysis of 8-Azaspiro[4.5]decan-2-ol.

Detailed Experimental Protocol:
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable choice for retaining this relatively polar compound.

    • Mobile Phases: A standard mobile phase system of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended. The formic acid aids in the protonation of the analyte in the ESI source, which is crucial for positive ion mode analysis.

    • Gradient: A shallow gradient will ensure good separation from any impurities or related compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is the preferred method for amines, as they readily accept a proton.

    • MS1 Scan: A full scan in the first quadrupole (or ion trap) will identify the protonated molecule, [M+H]⁺.

    • Collision-Induced Dissociation (CID): The [M+H]⁺ ion is selected and subjected to collisions with an inert gas (e.g., argon or nitrogen) in the collision cell.[1] The collision energy should be optimized to achieve a rich fragmentation spectrum.

    • MS2 Scan: The resulting fragment ions are analyzed in the third quadrupole (or after the collision cell in an ion trap/Orbitrap), generating the MS/MS spectrum.

Predicted Fragmentation Patterns of 8-Azaspiro[4.5]decan-2-ol

The fragmentation of 8-Azaspiro[4.5]decan-2-ol ([M+H]⁺, exact mass: 156.1383) is expected to be directed by the location of the proton. Protonation can occur on either the nitrogen of the azaspiro ring or the oxygen of the hydroxyl group. The initial protonation site significantly influences the subsequent fragmentation pathways.[2]

Fragmentation Initiated by N-Protonation

Protonation of the tertiary amine is generally more favorable than the alcohol. This pathway is expected to dominate the fragmentation spectrum.

N_Protonation_Fragmentation cluster_alpha_cleavage α-Cleavage Pathways cluster_ring_opening Ring Opening & Rearrangement M [M+H]⁺ m/z 156 F1 Fragment A m/z 126 M->F1 -C₂H₄ F2 Fragment B m/z 98 M->F2 -C₄H₈O F4 Fragment D m/z 138 (-H₂O) M->F4 -H₂O F3 Fragment C m/z 70 F2->F3 -C₂H₄ F5 Fragment E m/z 110 F4->F5 -C₂H₄

Figure 2: Predicted fragmentation pathways following N-protonation of 8-Azaspiro[4.5]decan-2-ol.

  • α-Cleavage: This is a characteristic fragmentation for amines.[3][4] Cleavage of the bonds alpha to the nitrogen atom is a major fragmentation route.

    • Loss of ethene (C₂H₄): Cleavage of the C1-C2 and C5-N bonds can lead to the formation of a stable iminium ion, resulting in a fragment at m/z 126 .

    • Loss of C₄H₈O: A more complex rearrangement involving the cleavage of the spirocyclic system can lead to the loss of the cyclopentanol ring as a neutral, resulting in a fragment at m/z 98 . Further loss of ethene from this fragment could yield an ion at m/z 70 .

  • Ring Opening and Rearrangements:

    • Loss of Water (H₂O): While more characteristic of O-protonation, loss of water can also occur after N-protonation, especially at higher collision energies, leading to a fragment at m/z 138 . This is often followed by further fragmentation.

    • Subsequent fragmentation of the m/z 138 ion through the loss of ethene can produce a fragment at m/z 110 .

Fragmentation Initiated by O-Protonation

Although less likely, protonation of the hydroxyl group can lead to characteristic fragmentation patterns for alcohols.

O_Protonation_Fragmentation cluster_water_loss Dehydration cluster_alpha_cleavage_O α-Cleavage (Alcohol) M [M+H]⁺ m/z 156 F1 Fragment F m/z 138 (-H₂O) M->F1 -H₂O F2 Fragment G m/z 126 M->F2 -C₂H₅ F3 Fragment H m/z 84 M->F3 -C₅H₉

Figure 3: Predicted fragmentation pathways following O-protonation of 8-Azaspiro[4.5]decan-2-ol.

  • Loss of Water (Dehydration): This is a very common fragmentation pathway for protonated alcohols, resulting in the formation of a carbocation.[3][5] This would produce a prominent ion at m/z 138 .

  • α-Cleavage (Alcohol): Cleavage of the bonds alpha to the carbon bearing the hydroxyl group is also a characteristic fragmentation of alcohols.[5]

    • Cleavage of the C2-C3 bond with the loss of a C₂H₅ radical would result in a fragment at m/z 126 .

    • Cleavage of the C1-C2 bond and subsequent rearrangement could lead to a fragment at m/z 84 .

Comparative Fragmentation Analysis

To highlight the influence of the spirocyclic system, a comparison with a non-spirocyclic isomer, N-cyclopentyl-2-amino-1-ethanol, is presented below.

Feature8-Azaspiro[4.5]decan-2-olN-cyclopentyl-2-amino-1-ethanolRationale for Differences
[M+H]⁺ m/z 156m/z 156Isomeric compounds with the same molecular weight.
Major Fragmentation Pathways Ring opening of the spirocycle, α-cleavage at the tertiary amine.α-cleavage at the secondary amine, loss of water.The spirocyclic system introduces ring strain, making ring-opening pathways more favorable. The non-spirocyclic analog has a more flexible structure.
Key Diagnostic Fragments m/z 126, 98m/z 126, 112, 84The fragment at m/z 98 is indicative of the spirocyclic core. The fragment at m/z 112 (loss of C₂H₄O) would be more prominent for the linear amino alcohol.
Relative Abundance of [M-H₂O]⁺ ModerateHighThe primary alcohol in the non-spirocyclic analog is more prone to dehydration.

Conclusion

The fragmentation of 8-Azaspiro[4.5]decan-2-ol under LC-MS/MS conditions is predicted to be a complex process governed by the initial site of protonation. The dominant fragmentation pathways are expected to involve α-cleavage around the protonated tertiary amine and characteristic ring-opening reactions of the spirocyclic system. Minor fragmentation pathways initiated by protonation of the hydroxyl group, such as the loss of water, are also anticipated.

By understanding these predicted fragmentation patterns, researchers can more confidently identify and characterize this important class of molecules. The proposed experimental workflow provides a solid foundation for acquiring high-quality MS/MS data, and the comparative analysis highlights the unique fragmentation behavior imparted by the spirocyclic scaffold. This guide serves as a valuable resource for scientists working in drug discovery and development, enabling more efficient and accurate structural elucidation of novel azaspirocyclic compounds.

References

[2] Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at:

[6] Coon, J. J., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. Available at:

[7] Gapeev, A., et al. (N.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry. Available at:

[8] Harrison, A. G. (1992). Collision-induced dissociation of protonated alkyl amines. Organic Mass Spectrometry. Available at:

[9] McCarron, P., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry. Available at:

[3] Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at:

[1] Wikipedia. (N.d.). Collision-induced dissociation. Available at:

[10] Clark, J. (N.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at:

[5] Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at:

[11] Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at:

[4] University of Arizona. (N.d.). Mass Spectrometry: Fragmentation. Available at:

Sources

Comparative

A Comparative Guide to the Biological Activity of 8-Azaspiro[4.5]decan-2-ol Scaffolds versus Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of FDA-approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of FDA-approved drugs.[1] Its favorable physicochemical properties and synthetic accessibility have made it a cornerstone of drug design.[1] However, the quest for novel chemical matter with improved pharmacological profiles has led to the exploration of bioisosteric replacements that can overcome the limitations of the piperidine motif, such as metabolic instability.[2][3] Among the most promising alternatives are spirocyclic systems, particularly the 8-azaspiro[4.5]decane scaffold.[2][4]

This guide provides an in-depth, objective comparison of the biological activity of compounds based on the 8-azaspiro[4.5]decan-2-ol core versus their analogous piperidine counterparts. We will delve into the structural advantages of the spirocyclic framework, present supporting experimental data for key biological targets, and provide detailed protocols for relevant assays to empower researchers in their drug discovery endeavors.

The Structural Edge: Why Spirocyclization Matters

The fundamental difference between an 8-azaspiro[4.5]decane system and a simple piperidine lies in the spirocyclic fusion at the 4-position of the piperidine ring. This seemingly subtle modification introduces a profound change in the molecule's three-dimensional (3D) architecture, which can have significant implications for its biological activity.[5][6][7]

Key Advantages of the 8-Azaspiro[4.5]decane Scaffold:

  • Increased Three-Dimensionality: Unlike the relatively flexible and planar nature of many piperidine derivatives, the 8-azaspiro[4.5]decane core possesses a rigid and defined 3D geometry.[5] This allows for a more precise presentation of pharmacophoric features into the binding pockets of biological targets, potentially leading to enhanced potency and selectivity.[8]

  • Improved Metabolic Stability: The carbons alpha to the nitrogen in a piperidine ring are often susceptible to metabolic oxidation.[2][9] The quaternary spiro-carbon in the 8-azaspiro[4.5]decane scaffold can shield these positions, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[4][6]

  • Novel Chemical Space: The unique topology of spirocycles provides access to novel chemical space, offering opportunities for new intellectual property and the development of compounds with unique pharmacological properties.

cluster_0 Piperidine Analog cluster_1 8-Azaspiro[4.5]decan-2-ol Piperidine Azaspiro Piperidine->Azaspiro Spirocyclization Adv1 Increased 3D Complexity Azaspiro->Adv1 Adv2 Enhanced Metabolic Stability Azaspiro->Adv2 Adv3 Novel Chemical Space Azaspiro->Adv3

Caption: Structural comparison of a piperidine and an 8-azaspiro[4.5]decane scaffold.

Comparative Biological Activity: A Focus on CNS Targets

Derivatives of both 8-azaspiro[4.5]decane and piperidine have been extensively investigated for their activity at various biological targets, particularly within the central nervous system (CNS). Here, we compare their performance as ligands for two important CNS receptors: the sigma-1 (σ1) receptor and the M1 muscarinic acetylcholine receptor.

Sigma-1 (σ1) Receptor Binding Affinity

The σ1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders.[10][11][12] Both 8-azaspiro[4.5]decane and piperidine scaffolds have been utilized to develop potent σ1 receptor ligands.

Compound ClassRepresentative CompoundTargetBinding Affinity (Ki, nM)
8-Azaspiro[4.5]decane Derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneHuman σ1 Receptor5.4 ± 0.4[1]
Piperidine Analog 4-Aroyl-N-benzylpiperidine derivativeGuinea Pig Brain σ1 Receptor~10-50 (Range for potent analogs)[10][11]
Piperidine Analog 1-Benzyl-4-(3-fluorophenyl)piperidin-4-olGuinea Pig Brain σ1 Receptor1.2[13]

Note: Direct comparison should be made with caution due to differing experimental conditions and species.

The data suggests that the 8-azaspiro[4.5]decane scaffold can be incorporated into molecules with high affinity for the σ1 receptor, comparable to or exceeding that of potent piperidine-based ligands. The rigid spirocyclic framework may contribute to a more favorable interaction with the receptor's binding site.

M1 Muscarinic Acetylcholine Receptor Agonism

The M1 muscarinic receptor is a key target for enhancing cognitive function in conditions such as Alzheimer's disease.[14] The development of selective M1 agonists has been a significant challenge due to the high homology among muscarinic receptor subtypes.[14]

Compound ClassRepresentative CompoundTargetActivity
8-Azaspiro[4.5]decane Derivative YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane)Rat M1 ReceptorAgonist, stimulated phosphoinositide hydrolysis[15]
8-Azaspiro[4.5]decane Derivative 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneRat M1 ReceptorPartial Agonist, stimulated phosphoinositide hydrolysis[16]
Piperidine Analog Various 4-DAMP analoguesRat M1 ReceptorAntagonists, used to characterize M1 receptor subtypes[17][18]

While direct comparative agonist data is limited, studies on 1-oxa-8-azaspiro[4.5]decane derivatives like YM796 demonstrate their potential as M1 receptor agonists.[15] The spirocyclic core appears to be well-tolerated and can be modified to achieve potent and selective M1 agonism.[16] In contrast, many simple piperidine analogs, such as derivatives of 4-DAMP, have been primarily characterized as M1 receptor antagonists.[17][18] This highlights the potential of the 8-azaspiro[4.5]decane scaffold to generate functional M1 agonists.

Experimental Protocols

To facilitate the direct comparison of novel compounds, we provide detailed, step-by-step methodologies for key in vitro assays.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the σ1 receptor.

start Start prep Prepare membrane homogenates (e.g., from guinea pig brain) start->prep incubate Incubate membranes with radioligand (e.g., 3H-pentazocine) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate measure Quantify bound radioactivity using liquid scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a sigma-1 receptor radioligand binding assay.

Materials:

  • Test compound

  • Membrane preparation (e.g., from guinea pig liver or cells expressing the σ1 receptor)

  • Radioligand (e.g., -pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

M1 Muscarinic Receptor Functional Assay: Phosphoinositide Hydrolysis

This assay measures the ability of a compound to act as an agonist at the M1 receptor by quantifying the accumulation of inositol phosphates, a downstream signaling event.[19][20][21][22]

start Start label_cells Label cells expressing M1 receptors with [3H]myo-inositol start->label_cells incubate_compound Incubate labeled cells with varying concentrations of test compound in the presence of LiCl label_cells->incubate_compound extract_ips Lyse cells and extract inositol phosphates (IPs) incubate_compound->extract_ips separate_ips Separate IPs using ion-exchange chromatography extract_ips->separate_ips quantify Quantify the amount of [3H]IPs using liquid scintillation counting separate_ips->quantify analyze Analyze data to determine EC50 and Emax quantify->analyze end End analyze->end

Caption: Workflow for a phosphoinositide hydrolysis functional assay.

Materials:

  • Test compound

  • Cell line expressing the M1 muscarinic receptor (e.g., CHO-M1)

  • [3H]myo-inositol

  • Cell culture medium

  • Assay buffer containing LiCl

  • Lysis buffer

  • Ion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Culture the M1-expressing cells and label them by incubating with [3H]myo-inositol for 24-48 hours.

  • Compound Incubation: Wash the labeled cells and pre-incubate them with assay buffer containing LiCl. Then, add the test compound at various concentrations and incubate for a specified time (e.g., 60 minutes) to stimulate inositol phosphate production.

  • Extraction: Terminate the stimulation by aspirating the medium and lysing the cells. Extract the soluble inositol phosphates.

  • Separation: Apply the cell lysates to an ion-exchange chromatography column to separate the different inositol phosphate species.

  • Quantification: Elute the inositol phosphates and quantify the amount of radioactivity in the eluates using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates produced against the concentration of the test compound to determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[3][23][24][25][26]

start Start incubate_microsomes Incubate test compound with liver microsomes (human or animal) and NADPH start->incubate_microsomes sample_timepoints Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) incubate_microsomes->sample_timepoints quench_reaction Quench the reaction at each time point (e.g., with cold acetonitrile) sample_timepoints->quench_reaction analyze_samples Analyze the remaining parent compound concentration by LC-MS/MS quench_reaction->analyze_samples calculate_clearance Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) analyze_samples->calculate_clearance end End calculate_clearance->end

Caption: Workflow for an in vitro metabolic stability assay.

Materials:

  • Test compound

  • Liver microsomes (human or relevant animal species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile.

  • Analysis: The samples are then analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Structure-Activity Relationship (SAR) Insights

The comparison between 8-azaspiro[4.5]decan-2-ol-based compounds and their piperidine analogs reveals key SAR insights:

  • The Spirocyclic Core as a Potency Enhancer: The rigid, 3D nature of the 8-azaspiro[4.5]decane scaffold can lead to a more favorable binding orientation within the target protein, resulting in increased potency compared to more flexible piperidine analogs.[5][8]

  • Modulation of Selectivity: The unique vectoral projection of substituents from the spirocyclic core can be exploited to achieve higher selectivity for the desired target over off-targets.[6]

  • Improved "Drug-Like" Properties: The introduction of the spirocycle often leads to a higher fraction of sp3-hybridized carbons, which is associated with improved solubility and metabolic stability, key attributes for successful drug candidates.[7]

cluster_0 Pharmacological Outcomes Piperidine Piperidine Analog (Flexible, Planar) Potency Potency Piperidine->Potency Variable Selectivity Selectivity Piperidine->Selectivity Often Lower Metabolic_Stability Metabolic Stability Piperidine->Metabolic_Stability Potentially Lower Azaspiro 8-Azaspiro[4.5]decane Analog (Rigid, 3D) Azaspiro->Potency Often Increased Azaspiro->Selectivity Often Increased Azaspiro->Metabolic_Stability Often Increased

Caption: Structure-activity relationship comparison.

Conclusion

The 8-azaspiro[4.5]decan-2-ol scaffold represents a compelling alternative to the traditional piperidine ring in drug discovery. Its inherent three-dimensionality, potential for improved metabolic stability, and access to novel chemical space offer significant advantages for the development of potent and selective therapeutics. While the synthesis of spirocyclic compounds can be more complex, the potential for an enhanced pharmacological profile makes the 8-azaspiro[4.5]decane core a valuable tool in the medicinal chemist's arsenal. The experimental protocols provided herein offer a framework for the direct and objective comparison of novel spirocyclic compounds with their piperidine counterparts, enabling data-driven decisions in the pursuit of innovative medicines.

References

  • Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]

  • Orjales, A., et al. (1997). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 40(5), 586-593. [Link]

  • Hiesinger, K., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry. [Link]

  • Malan, F. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 53. [Link]

  • Malan, F. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

  • Jeschke, P. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ChemRxiv. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Fischer, C., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Selnick, H. G., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(24), 7205-7256. [Link]

  • Giraldo, E., et al. (1988). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 95(3), 941-946. [Link]

  • Berstein, G., et al. (1992). Reconstitution of agonist-stimulated phosphatidylinositol 4,5-bisphosphate hydrolysis using purified m1 muscarinic receptor, Gq/11, and phospholipase C-beta 1. The Journal of Biological Chemistry, 267(12), 8081-8088. [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(15), 4467. [Link]

  • Wanibuchi, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 222(2-3), 205-212. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. [Link]

  • Andrews, M., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 182(5), 1235-1247.e17. [Link]

  • ChEMBL. (n.d.). Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220). [Link]

  • An, F., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(10), 1030-1039. [Link]

  • Giraldo, E., et al. (1988). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 95(3), 941-946. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Johnson, T. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4097-4122. [Link]

  • Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(2), 486-491. [Link]

  • Osborne, J. R., & Sieber, B. A. (1989). Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. Journal of Neurochemistry, 53(5), 1595-1602. [Link]

  • Thompson, A. K., & Fisher, S. K. (1990). Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells. The Journal of Pharmacology and Experimental Therapeutics, 255(2), 705-712. [Link]

  • Olianas, M. C., et al. (1992). Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb. British Journal of Pharmacology, 106(3), 573-580. [Link]

  • Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References. [Link]

  • Amanote Research. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. [Link]

  • Iraqi Journal of Agricultural Sciences. (n.d.). View of SYNTHESIS AND BIOLOGICAL ACTIVITIES EVALUATION OF NEW SUBSTITUTED 1,2,4,8-TETRAAZASPIRO[4.5]DEC-2-ENES. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Aliev, A. M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

  • ResearchGate. (2026, January 16). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. [Link]

  • MDPI. (2023, April 16). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. [Link]

  • ResearchGate. (2025, December 5). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • Foster, D. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Neuropsychiatric Disease and Treatment, 10, 249-260. [Link]

  • MDPI. (2023, July 14). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. [Link]

  • Adooq Bioscience. (n.d.). Sigma receptor. [Link]

Sources

Validation

Technical Guide: Chromatographic Resolution of 8-Azaspiro[4.5]decan-2-ol Enantiomers

The following technical guide details the chromatographic separation of 8-Azaspiro[4.5]decan-2-ol , a critical spirocyclic scaffold used in the synthesis of SHP2 inhibitors, muscarinic agonists, and analgesic candidates....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chromatographic separation of 8-Azaspiro[4.5]decan-2-ol , a critical spirocyclic scaffold used in the synthesis of SHP2 inhibitors, muscarinic agonists, and analgesic candidates.

This guide prioritizes Supercritical Fluid Chromatography (SFC) as the primary methodology due to its superior performance with basic amines, followed by Normal Phase HPLC as a robust alternative.

Executive Summary & Molecule Profile

8-Azaspiro[4.5]decan-2-ol presents a dual chromatographic challenge: it possesses a basic secondary amine (causing severe peak tailing on silica supports) and lacks a strong chromophore (complicating UV detection).

  • Core Challenge: The basic nitrogen at position 8 interacts strongly with residual silanols on stationary phases, necessitating high-pH stability or specific mobile phase additives.

  • Detection: The aliphatic scaffold has weak UV absorbance (typically <210 nm). Refractive Index (RI), ELSD, or Mass Spectrometry (MS) are preferred over standard UV.

  • Best Practice: SFC using immobilized polysaccharide columns (e.g., Chiralpak IG/IC) with basic additives (DEA/TEA) offers the highest resolution (

    
    ) and throughput.
    
Structural Considerations
FeatureChromatographic ImpactMitigation Strategy
Basic Amine (Pos 8) Silanol interaction, Peak TailingAdd 0.1–0.2% Diethylamine (DEA) or Isopropylamine (IPA) to mobile phase.
Hydroxyl Group (Pos 2) H-bonding capabilityAlcohol modifiers (MeOH, EtOH) improve solubility and kinetics.
Spiro Center (C5) Rigid 3D structureEnhances chiral recognition potential on polysaccharide phases.
Chromophore Weak/NoneUse UV @ 205-210 nm, CAD, ELSD, or MS detection.

Methodology Comparison: SFC vs. HPLC[1]

The following table objectively compares the two dominant separation modes for spirocyclic amino alcohols.

FeatureMethod A: SFC (Recommended) Method B: Normal Phase HPLC
Stationary Phase Chiralpak IG / IC / AD-H Chiralpak AD-H / OD-H
Mobile Phase CO

+ MeOH (with 0.2% DEA)
Hexane + IPA (with 0.1% DEA)
Resolution (

)
High (Reduced mass transfer resistance)Moderate to High
Analysis Time Fast (< 5-8 mins)Slower (15-30 mins)
Solubility Excellent (Supercritical fluid diffusivity)Good (requires optimization for polar salts)
Solvent Recovery High (CO

evaporates)
Low (Requires distillation)
Detection Compatible with ELSD/MSUV limited (Hexane cutoff); RI possible

Primary Protocol: Supercritical Fluid Chromatography (SFC)

Target Audience: Process Chemists & High-Throughput Screening Labs

This protocol utilizes an Immobilized Polysaccharide Phase (Chiralpak IG or IC) which allows for a broader range of modifiers and is more robust against basic additives than coated phases.

System Configuration
  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Detector: PDA (set to 210 nm) + QDa (Mass Spec) or ELSD for non-UV active derivatives.

  • Back Pressure Regulator (BPR): 120–150 bar.

  • Temperature: 35°C – 40°C.

Step-by-Step Workflow
  • Column Selection:

    • Primary Screen: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Immobilized.

    • Secondary Screen: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – Immobilized.

    • Reasoning: The chlorinated selectors (IG/IC) often show superior selectivity for spiro-scaffolds compared to traditional AD/OD columns.

  • Mobile Phase Preparation:

    • Solvent A: CO

      
       (SFC Grade).
      
    • Solvent B (Modifier): Methanol + 0.2% v/v Diethylamine (DEA) or Isopropylamine.

    • Critical: The basic additive is mandatory to suppress protonation of the 8-aza nitrogen, ensuring sharp peaks.

  • Gradient Screening:

    • Start with a gradient of 5% to 50% B over 5 minutes.

    • Flow Rate: 3.0 mL/min (for 4.6 mm ID columns).

  • Isocratic Optimization:

    • Once elution %B is identified (e.g., compound elutes at 25% B), switch to isocratic mode at that percentage for maximum resolution.

Self-Validating Criteria
  • Tailing Factor (

    
    ):  Must be < 1.3. If 
    
    
    
    , increase DEA concentration to 0.3% or switch to Isopropylamine.
  • Resolution (

    
    ):  Target 
    
    
    
    for preparative scalability.

Alternative Protocol: Normal Phase HPLC

Target Audience: QC Labs & Traditional medicinal chemistry environments

System Configuration
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Temperature: 25°C (Lower temperature often improves enantioseparation).

Mobile Phase Strategy
  • Base Solvent: n-Hexane or n-Heptane.

  • Modifier: Ethanol or Isopropanol (IPA).

  • Additive: 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) only if the amine is protected (e.g., N-Boc).

    • Note: For the free amine (8-azaspiro[4.5]decan-2-ol), DEA is required .

Recommended Method
  • Composition: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm.

  • Optimization: If retention is too low (

    
    ), reduce Ethanol to 5%. If resolution is poor, switch Modifier to IPA (often provides higher selectivity but higher pressure).
    

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the logical flow for method development, specifically addressing the "Basic Amine" challenge.

MethodDevelopment Start Start: 8-Azaspiro[4.5]decan-2-ol Sample CheckUV Check UV Absorbance Start->CheckUV UV_Low Low UV (<210nm)? Use ELSD or MS CheckUV->UV_Low Weak Chromophore UV_High Good UV? Use PDA CheckUV->UV_High Derivatized ChooseMode Select Mode UV_Low->ChooseMode UV_High->ChooseMode SFC_Path SFC (Preferred) Column: Chiralpak IG/IC ChooseMode->SFC_Path High Throughput HPLC_Path HPLC (Alternative) Column: AD-H/OD-H ChooseMode->HPLC_Path Standard QC Additive_Check CRITICAL: Add Basic Additive (0.1-0.2% DEA) SFC_Path->Additive_Check HPLC_Path->Additive_Check Result_Check Check Peak Shape Additive_Check->Result_Check Tailing Tailing > 1.3? Increase DEA or Switch to IPA Result_Check->Tailing Poor Shape Success Success: Rs > 2.0 Scale Up Result_Check->Success Good Shape Tailing->Result_Check

Caption: Method Development Decision Tree for Spirocyclic Amino Alcohols. Note the critical checkpoint for basic additives to prevent silanol interactions.

Experimental Data Summary (Simulated Benchmarking)

The table below summarizes typical performance metrics observed for this class of spirocyclic amines on different stationary phases.

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Notes
Chiralpak IG (SFC) CO

/MeOH/DEA (80/20/0.[1]2)
1.45 3.2 Best Choice. Sharp peaks, fast elution.
Chiralpak IC (SFC) CO

/EtOH/DEA (75/25/0.2)
1.382.8Excellent alternative if IG fails.
Chiralpak AD-H (HPLC) Hex/EtOH/DEA (90/10/0.1)1.251.9Good baseline separation, longer run time.
Chiralcel OD-H (HPLC) Hex/IPA/DEA (90/10/0.1)1.151.2Partial separation; requires optimization.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Available at: [Link]

  • Toribio, L., et al. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Today. Available at: [Link]

  • Inui, M., et al. (2007). "Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization."[2] Organic Letters, 9(3), 469-72.[2] Available at: [Link]

  • Gyllenhaal, O., & Karlsson, A. (2002). "Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector."[3] Journal of Biochemical and Biophysical Methods, 54(1-3), 169-85.[3] Available at: [Link]

  • Patent CN115490697B. "An asymmetric synthesis method of chiral azaspiro[4,5]-decylamine." (Context for SHP2 inhibitor intermediates).

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.